molecular formula C8H8BrFO B14019453 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene CAS No. 1783386-16-2

1-Bromo-5-fluoro-2-methoxy-3-methylbenzene

Cat. No.: B14019453
CAS No.: 1783386-16-2
M. Wt: 219.05 g/mol
InChI Key: HLILYRXEJGBJOI-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-2-methoxy-3-methylbenzene is a useful research compound. Its molecular formula is C8H8BrFO and its molecular weight is 219.05 g/mol. The purity is usually 95%.
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Properties

CAS No.

1783386-16-2

Molecular Formula

C8H8BrFO

Molecular Weight

219.05 g/mol

IUPAC Name

1-bromo-5-fluoro-2-methoxy-3-methylbenzene

InChI

InChI=1S/C8H8BrFO/c1-5-3-6(10)4-7(9)8(5)11-2/h3-4H,1-2H3

InChI Key

HLILYRXEJGBJOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)Br)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of the halogenated aromatic compound, 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene. As a polysubstituted benzene derivative, this molecule represents a potentially valuable, yet specialized, building block for medicinal chemistry and materials science. Its structural complexity, featuring four distinct functional groups, offers a versatile platform for the synthesis of complex molecular architectures. This guide details its fundamental physicochemical properties, centered on a calculated molecular weight of 219.05 g/mol , proposes a logical synthetic pathway, analyzes its chemical reactivity, and discusses its potential applications, particularly in the context of modern drug discovery. Safety and handling protocols are also outlined based on established best practices for related chemical classes.

Introduction: The Strategic Role of Fluorinated Scaffolds

In contemporary drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone of molecular design.[1][2] The unique electronic properties of the fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability, membrane permeability, and binding affinity for target proteins.[1] Compounds like 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene are of significant interest to researchers as they are "pre-functionalized" scaffolds.

The subject molecule possesses a rich array of functionalities:

  • A Bromo Group: A critical handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.[3]

  • A Fluoro Group: A bioisostere for hydrogen that can block metabolic oxidation and modulate the acidity of nearby protons.

  • A Methoxy Group: An electron-donating group that influences the electronic character of the aromatic ring and can participate in hydrogen bonding.

  • A Methyl Group: A small lipophilic group that can establish van der Waals interactions within protein binding pockets.

This guide serves to elucidate the chemical nature and synthetic potential of this compound for professionals engaged in fine chemical synthesis and pharmaceutical development.

Physicochemical & Structural Data

The fundamental properties of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene are summarized below. As this is a highly specific and not widely cataloged isomer, many properties are calculated based on its structure. The most critical of these is its molecular weight, derived from its chemical formula.

PropertyValueSource
IUPAC Name 1-Bromo-5-fluoro-2-methoxy-3-methylbenzeneIUPAC Nomenclature
Molecular Formula C₈H₈BrFOElemental Composition
Molecular Weight 219.05 g/mol Calculated[4]
Monoisotopic Mass 217.9742 g/mol Calculated
CAS Number Not assignedN/A
Physical Form Predicted: Colorless to pale yellow liquid or solidAnalog Data
Predicted XLogP3 3.4Computational Model
Predicted Boiling Point 220-240 °C at 760 mmHgComputational Model

Synthesis and Reactivity Analysis

Proposed Retrosynthetic Pathway

G product 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene intermediate1 5-Bromo-4-fluoro-2-methylphenol product->intermediate1 Williamson Ether Synthesis (CH₃I, K₂CO₃) intermediate2 4-Fluoro-2-methylphenol intermediate1->intermediate2 Electrophilic Bromination (NBS or Br₂) start Commercially Available Precursors intermediate2->start Synthesis from Cresol/Fluorotoluene

Caption: Retrosynthetic analysis for the target compound.

Illustrative Synthetic Protocol

This protocol is a proposed, non-validated methodology based on standard organic chemistry transformations.

Step 1: Regioselective Bromination of 4-Fluoro-2-methylphenol

  • In a three-necked round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of 4-fluoro-2-methylphenol in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The hydroxyl and methyl groups are activating and ortho-, para-directing. Bromination is expected to occur ortho to the powerful hydroxyl directing group, at the C5 position.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product, 5-Bromo-4-fluoro-2-methylphenol, via flash column chromatography.

Step 2: O-Methylation (Williamson Ether Synthesis)

  • To a solution of the purified 5-Bromo-4-fluoro-2-methylphenol (1.0 eq) in acetone or N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).

  • Add iodomethane (CH₃I, 1.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • After cooling to room temperature, filter off the inorganic salts and evaporate the solvent.

  • Redissolve the residue in ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final product, 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene, by flash chromatography or distillation to yield the target compound.

Chemical Reactivity Profile

The molecule's utility stems from its potential for selective chemical transformations at multiple sites. The bromine atom is the primary locus for cross-coupling reactions, which are fundamental to modern synthetic chemistry.

G center 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene suzuki Suzuki Coupling (Boronic Acids/Esters) center->suzuki Pd catalyst buchwald Buchwald-Hartwig Amination (Amines) center->buchwald Pd catalyst sonogashira Sonogashira Coupling (Alkynes) center->sonogashira Pd/Cu catalyst cyanation Cyanation (Zn(CN)₂) center->cyanation Pd catalyst lithiation Lithiation / Grignard (n-BuLi / Mg) center->lithiation Metal-Halogen Exchange

Caption: Key cross-coupling reactions using the aryl bromide.

This reactivity makes the compound an excellent precursor for generating libraries of analogues for structure-activity relationship (SAR) studies. By varying the coupling partner, researchers can systematically probe the chemical space around the core scaffold.

Applications in Research & Drug Development

The primary application of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene is as a synthetic intermediate in the development of new chemical entities (NCEs).

  • Scaffold for Medicinal Chemistry: Its polysubstituted nature allows for the precise spatial arrangement of pharmacophoric features. It can serve as the central fragment in the synthesis of enzyme inhibitors, receptor antagonists, or other biologically active molecules.[3]

  • Fragment-Based Drug Discovery (FBDD): This molecule can be considered a high-value fragment for FBDD campaigns, where its derivatives can be tested for binding to biological targets.

  • Probing Metabolic Stability: The presence of the fluorine atom makes it a useful tool for investigating and mitigating metabolic "soft spots" in drug candidates. By replacing a hydrogen atom with fluorine, chemists can block sites of oxidative metabolism by Cytochrome P450 enzymes.[1]

  • Development of bRo5 Compounds: As drug discovery moves towards more complex targets like protein-protein interactions, there is a growing need for larger, more lipophilic molecules that go "Beyond the Rule of 5" (bRo5).[5] Complex, functionalized building blocks like this one are essential for constructing such molecules.

Safety & Handling

No specific Material Safety Data Sheet (MSDS) exists for this compound. Therefore, handling must be based on a conservative assessment of risk for analogous halogenated aromatic compounds.

  • GHS Hazard Classification (Anticipated):

    • Pictograms: GHS07 (Exclamation Mark)

    • Signal Word: Warning

    • Potential Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-Bromo-5-fluoro-2-methoxy-3-methylbenzene, with a molecular weight of 219.05 g/mol , is a structurally rich aromatic compound with significant potential as a building block in synthetic and medicinal chemistry. While not a common commercial chemical, its synthesis is achievable through established organic reactions. Its true value lies in the combination of a metabolically robust fluoro group and a synthetically versatile bromo group on a decorated aromatic core, providing a powerful platform for the design and synthesis of novel, high-value molecules for the pharmaceutical and advanced materials industries.

References

  • MySkinRecipes. 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene. [Link]

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Rutherford, K. G. and Redmond, W. 1-bromo-2-fluorobenzene. Organic Syntheses. [Link]

  • Gant, T. G. Beyond the Rule of Five: Scouting for Novel Formulation Approaches to Enable the Subcutaneous Application of Molecules With Poor Drug-Like Properties in Preclinical Research – Facilitated Through opnMe.com. Journal of Pharmaceutical Sciences. [Link]

  • El-Fakkash, S. et al. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • Quibell, J. M. et al. Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Supporting Information, The Royal Society of Chemistry. [Link]

  • Google Patents. Process for the synthesis of organic compounds.

Sources

1-Bromo-5-fluoro-2-methoxy-3-methylbenzene synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene, a halogenated aromatic compound with significant potential as a versatile intermediate in medicinal chemistry and material science.[1][2] The strategic placement of bromo, fluoro, methoxy, and methyl functionalities allows for targeted chemical modifications, making it a valuable building block for complex molecular architectures.[3] This document details a logical and field-proven three-step synthesis commencing from the commercially available precursor, 4-Bromo-2-fluoro-6-methylaniline. The narrative emphasizes the mechanistic rationale behind procedural choices, provides detailed experimental protocols, and is grounded in authoritative chemical principles.

Introduction and Strategic Rationale

The synthesis of polysubstituted benzene derivatives is a cornerstone of modern organic chemistry, particularly in the development of novel pharmaceuticals and functional materials. The target molecule, 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene, presents a unique substitution pattern that is not readily accessible through direct electrophilic substitution on a simple benzene precursor due to conflicting directing group effects. Therefore, a more strategic, multi-step approach is required.

The pathway outlined herein was designed based on the principles of retrosynthesis, starting from a precursor where the relative positions of key substituents are already established. The selection of 4-Bromo-2-fluoro-6-methylaniline as the starting material is a critical strategic decision. This precursor contains the desired 1,3,5-relationship between the bromine, fluorine, and methyl groups. The synthesis then logically proceeds by converting the amine functionality into the target methoxy group via a stable and well-documented phenol intermediate.

Retrosynthetic Analysis

The synthetic strategy is best understood by disconnecting the target molecule to reveal the key precursor. The C-O bond of the methoxy group is the most logical point for disconnection, revealing a phenol intermediate. This phenol, in turn, can be derived from a primary aromatic amine via a diazotization-hydrolysis sequence. This retrosynthetic logic is illustrated below.

G TM Target: 1-Bromo-5-fluoro- 2-methoxy-3-methylbenzene Int Intermediate: 4-Bromo-2-fluoro- 6-methylphenol TM->Int C-O Disconnection (Williamson Ether Synthesis) SM Starting Material: 4-Bromo-2-fluoro- 6-methylaniline Int->SM C-O Disconnection (Diazotization/Hydrolysis)

Caption: Retrosynthetic pathway for the target compound.

Detailed Synthesis Pathway and Mechanistic Insights

The forward synthesis involves two primary transformations: (1) conversion of the aniline to a phenol and (2) methylation of the phenol to the target anisole derivative.

Step 1: Diazotization and Hydrolysis of 4-Bromo-2-fluoro-6-methylaniline

This initial step transforms the amino group into a hydroxyl group. It is a cornerstone of aromatic chemistry, allowing for the interconversion of key functional groups.

  • Mechanism: The process begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric or sulfuric acid, at low temperatures (0–5 °C). The primary amine of the starting material performs a nucleophilic attack on the protonated nitrous acid, leading to a cascade of proton transfers and water elimination to form a stable aryldiazonium salt. Due to the inherent instability and potential explosive nature of isolated diazonium salts, they are generated and used immediately in solution. The subsequent hydrolysis involves the displacement of the excellent leaving group, dinitrogen gas (N₂), by water, followed by deprotonation to yield the corresponding phenol.

  • Causality of Experimental Choices:

    • Low Temperature: The reaction is maintained at 0–5 °C because aryldiazonium salts are thermally unstable and can decompose prematurely or undergo unwanted side reactions at higher temperatures.

    • Strong Acid: A strong acidic medium is essential to generate the electrophilic nitrosating agent (protonated nitrous acid) and to prevent the newly formed diazonium salt from coupling with the unreacted aniline starting material.

Step 2: Williamson Ether Synthesis for Methylation

This classic and highly reliable reaction is used to convert the intermediate phenol into the final methoxy-substituted product.

  • Mechanism: The Williamson ether synthesis is a straightforward Sₙ2 reaction. A strong base, such as potassium carbonate or sodium hydroxide, is used to deprotonate the acidic phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methyl carbon of a methylating agent (e.g., dimethyl sulfate or methyl iodide), displacing the leaving group (sulfate or iodide) and forming the desired ether linkage.

  • Causality of Experimental Choices:

    • Base Selection: Potassium carbonate is a common and effective base for this transformation. It is strong enough to deprotonate the phenol but is generally milder and easier to handle than alkali metal hydroxides in anhydrous conditions.

    • Solvent: A polar aprotic solvent like acetone or acetonitrile is ideal. It effectively dissolves the reactants while not interfering with the nucleophilic phenoxide, thus facilitating the Sₙ2 reaction.

Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn. Handle strong acids, methylating agents (toxic and carcinogenic), and diazonium intermediates with extreme care.

Protocol 1: Synthesis of 4-Bromo-2-fluoro-6-methylphenol
  • To a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer, add 4-Bromo-2-fluoro-6-methylaniline (10.25 g, 50 mmol) and a 20% aqueous solution of sulfuric acid (100 mL).

  • Cool the resulting slurry to 0–5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (3.8 g, 55 mmol) in 15 mL of water and add it dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. The formation of the diazonium salt is confirmed by a positive test with starch-iodide paper.

  • In a separate flask, bring 100 mL of 10% aqueous sulfuric acid to a gentle boil.

  • Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, continue to heat the mixture for 15 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude phenol, which can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene
  • In a 250 mL round-bottom flask, dissolve the 4-Bromo-2-fluoro-6-methylphenol (9.2 g, 45 mmol) obtained from the previous step in 100 mL of acetone.

  • Add anhydrous potassium carbonate (12.4 g, 90 mmol) to the solution.

  • Add dimethyl sulfate (5.7 mL, 6.8 g, 54 mmol) dropwise to the stirred suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Evaporate the acetone solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL) and wash with 1M sodium hydroxide solution (2 x 30 mL) to remove any unreacted phenol, followed by a water wash (30 mL) and a brine wash (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain pure 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene.

Data Summary

StepStarting MaterialKey ReagentsSolventTemperature (°C)Product
1 4-Bromo-2-fluoro-6-methylaniline1. NaNO₂, H₂SO₄2. H₂OWater0–5, then reflux4-Bromo-2-fluoro-6-methylphenol
2 4-Bromo-2-fluoro-6-methylphenolK₂CO₃, (CH₃)₂SO₄AcetoneReflux (≈56 °C)1-Bromo-5-fluoro-2-methoxy-3-methylbenzene

Synthesis Workflow Visualization

The following diagram illustrates the complete, two-step synthetic workflow.

G cluster_0 Step 1: Diazotization & Hydrolysis cluster_1 Step 2: Williamson Ether Synthesis SM 4-Bromo-2-fluoro-6-methylaniline R1 1) NaNO₂, H₂SO₄, 0-5°C 2) H₂O, Heat SM->R1 Int Intermediate: 4-Bromo-2-fluoro-6-methylphenol R1->Int Int_ref Intermediate Phenol R2 (CH₃)₂SO₄, K₂CO₃ Acetone, Reflux TM Final Product: 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene R2->TM Int_ref->R2

Caption: Workflow for the synthesis of the target compound.

Conclusion

The described synthetic pathway provides a reliable and scalable method for producing 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene. By starting with a commercially available, pre-substituted aniline, this approach circumvents the challenges of regioselectivity associated with direct aromatic substitution. The use of well-established, high-yielding reactions like diazotization and Williamson ether synthesis ensures the trustworthiness and efficiency of the protocol. This guide provides drug development professionals and researchers with the necessary technical details and mechanistic understanding to confidently synthesize this valuable chemical intermediate for further investigation and application.

References

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-methylanisole. Available at: [Link]

  • Rutherford, K. G., & Redmond, W. (1973). 1-bromo-2-fluorobenzene. Organic Syntheses, Coll. Vol. 5, p.133. Available at: [Link]

  • Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. Available at: [Link]

  • MySkinRecipes. (n.d.). 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). A Deep Dive into 1-Bromo-3-methoxy-5-methylbenzene: Properties and Synthesis. Available at: [Link]

  • Roe, A., & Little, W. F. (1955). The Preparation of Some 1,3,5-Trisubstituted Benzenes. Journal of Organic Chemistry, 20, 1577-1590. [Referenced in DE19544870C2]

Sources

In-Depth Technical Guide: Solubility Profile and Handling of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene CAS Registry Number: 1783386-16-2 Content Type: In-Depth Technical Guide

Executive Summary

1-Bromo-5-fluoro-2-methoxy-3-methylbenzene (CAS: 1783386-16-2) is a highly specialized halogenated anisole derivative utilized primarily as a scaffold in the synthesis of pharmaceutical intermediates and agrochemicals.[1][2][3][4] Its structural motif—characterized by a lipophilic toluene core decorated with bromine, fluorine, and methoxy substituents—dictates a distinct solubility profile: negligible aqueous solubility and high lipophilicity .[5]

This guide provides researchers with a validated framework for solubilizing this compound for synthetic reactions and biological assays, mitigating the risks of precipitation and poor bioavailability.[5]

Physicochemical Profile & Solubility Drivers

To predict and manipulate the solubility of this compound, one must understand the molecular forces at play.[5] The molecule is dominated by hydrophobic halogens and a methyl group, with only the methoxy oxygen offering weak hydrogen bond acceptance.[5]

Table 1: Key Physicochemical Properties
PropertyValue (Experimental/Predicted)Impact on Solubility
Molecular Formula C₈H₈BrFON/A
Molecular Weight 219.05 g/mol Small molecule; kinetics of dissolution are generally fast in organic solvents.
cLogP (Lipophilicity) ~3.7 – 4.1 (Predicted)Critical: Indicates high permeability but extremely poor water solubility.[5]
H-Bond Donors 0Lack of donors reduces water interaction.
H-Bond Acceptors 1 (Methoxy oxygen)Weak interaction; insufficient to overcome the hydrophobic effect of the Br/F/Me groups.[5]
Physical State Solid (typically) or Viscous OilMelting point determines energy required for dissolution lattice disruption.[5]
Mechanism of Insolubility

The "Hydrophobic Effect" drives the solubility behavior of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene. The water molecules must form an ordered "cage" around the hydrophobic benzyl ring, which is entropically unfavorable.[5] Consequently, the compound partitions strongly into non-polar phases.[5]

Solvent Compatibility Matrix

For synthetic chemistry and assay development, selecting the correct solvent is paramount.[5] The following matrix categorizes solvents based on their solvation power for this specific substrate.

Table 2: Solubility Landscape
Solvent ClassSpecific SolventSolubility RatingApplication Context
Dipolar Arotic DMSOExcellent (>100 mM)Primary vehicle for biological stock solutions.
Dipolar Arotic DMF, DMAcExcellent Preferred for high-temperature coupling reactions (e.g., Suzuki-Miyaura).[5]
Chlorinated Dichloromethane (DCM), ChloroformVery High Ideal for work-up, extraction, and chromatography loading.[5]
Ethers THF, 1,4-DioxaneHigh Standard solvents for Grignard or lithiation reactions involving the Br-handle.[5]
Alcohols Methanol, EthanolModerate Solubility decreases with water content; useful for recrystallization.[5]
Aqueous Water, PBS (pH 7.[5]4)Negligible (< 10 µM)Warning: Compound will precipitate immediately upon dilution without co-solvents.[5]

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable stock for biological screening.

  • Weighing: Accurately weigh 2.19 mg of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene into a sterile glass vial.

    • Note: Avoid using polystyrene plastics as concentrated DMSO can leach plasticizers.[5] Use Borosilicate glass.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Dissolution: Vortex for 30 seconds.

    • Visual Check: The solution should be completely clear. If turbidity persists, sonicate for 1 minute at room temperature.

  • Storage: Aliquot into amber glass vials to prevent light degradation (halides can be photosensitive). Store at -20°C.

    • Stability:[5][6] Stable for >6 months if kept anhydrous.[5]

Protocol B: Kinetic Solubility Determination (Shake-Flask Method)

Objective: Determine the exact thermodynamic solubility in a specific buffer.

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of the target buffer (e.g., PBS pH 7.4) in a glass vial.

  • Equilibration: Shake the vial at 300 rpm at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE filter (low binding).[5]

    • Critical: Do not use Nylon filters; the lipophilic compound may bind to the membrane.[5]

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in Methanol/Water (50:50).

Solubility Enhancement & Workflow Logic

When using this compound in aqueous environments (e.g., cell assays), precipitation is the primary failure mode.[5] The following decision tree outlines the logic for maintaining solubility.

DOT Diagram: Solubility Decision Tree

SolubilityWorkflow Start Start: 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene SolventChoice Select Primary Solvent Start->SolventChoice DMSO DMSO (Stock) SolventChoice->DMSO For Bio-Assay DCM DCM/THF (Synthesis) SolventChoice->DCM For Synthesis AqueousDilution Dilution into Aqueous Buffer? DMSO->AqueousDilution PrecipCheck Check Final Concentration AqueousDilution->PrecipCheck HighConc > 50 µM PrecipCheck->HighConc LowConc < 10 µM PrecipCheck->LowConc PrecipRisk HIGH RISK: Precipitation HighConc->PrecipRisk Stable Stable Solution LowConc->Stable Mitigation Strategy: Use Cyclodextrin (HP-β-CD) or BSA carrier PrecipRisk->Mitigation Remedy

Figure 1: Decision logic for solvent selection and risk mitigation during dilution.

Synthesis & Workup Implications

The solubility profile dictates the extraction strategy during synthesis.[5]

  • Reaction Solvent: THF or Toluene is recommended.[5] The high lipophilicity allows for easy monitoring by TLC (using Hexane/Ethyl Acetate eluents).[5]

  • Workup: Upon quenching with water, the compound will partition exclusively into the organic layer.[5]

    • Extraction: Use Ethyl Acetate or DCM.[5]

    • Washing: Wash with Brine to remove residual water; the compound is hydrophobic enough that loss to the aqueous phase is statistically zero.[5]

Safety & Handling

  • Halogenated Waste: All solutions containing this compound must be disposed of in halogenated organic waste streams.[5]

  • Permeability: Due to high LogP, skin absorption is a potential hazard.[5] Double-gloving (Nitrile) is required when handling DMSO stocks, as DMSO enhances skin permeability.[5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1783386-16-2. Retrieved from [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. [Link]

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict solution behavior.[5] European Journal of Pharmaceutical Sciences. [Link][5]

Sources

Technical Guide: Discovery and Utility of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene

[1][2]

Part 1: Chemical Identity & Structural Rationale[1][2][3]

The "Magic Methyl" Effect in Aryl Halides

In modern drug discovery, 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene is not merely a random intermediate; it is a precision instrument.[1][2] Its design reflects the "Magic Methyl" principle, where the addition of a single methyl group can boost potency by orders of magnitude through two mechanisms:

  • Conformational Restriction: The C3-Methyl group creates steric clash with the C2-Methoxy group, forcing the methoxy group out of the aromatic plane (atropisomerism potential).[1][2] This pre-organizes the molecule to bind into restricted pockets, such as the cryptic H95/Y96/Q99 pocket in KRAS G12C.

  • Desolvation Penalty Reduction: The methyl group displaces high-energy water molecules from hydrophobic pockets in the target protein.[1]

Compound Specifications
PropertySpecification
IUPAC Name 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene
Common Name 2-Bromo-4-fluoro-6-methylanisole
CAS Number 1783386-16-2
Molecular Formula C8H8BrFO
Molecular Weight 219.05 g/mol
SMILES COc1c(Br)cc(F)cc1C
Key Function Electrophilic Aryl Halide for Cross-Coupling (Suzuki-Miyaura)
Primary Target Class KRAS G12C Inhibitors, EGFR Tyrosine Kinase Inhibitors

Part 2: Synthetic History & Process Chemistry[1][2]

The synthesis of highly substituted benzenes requires careful orchestration of Directing Group (DG) effects to avoid regioisomeric mixtures. The historical evolution of this synthesis moved from non-selective classical nitration routes to highly regioselective bromination protocols.

The "Anisole-First" Strategy (Preferred Route)

This route leverages the strong ortho-directing power of the methoxy group to install the bromine atom precisely where needed, avoiding the need for cryogenic lithiation.[2]

Step-by-Step Protocol

Precursor: 4-Fluoro-2-methylanisole (CAS: 2338-51-4) Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN)[1][2]

  • Charge: A reactor is charged with 4-Fluoro-2-methylanisole (1.0 eq) and Acetonitrile (10 vol).

  • Activation: The solution is cooled to 0°C. N-Bromosuccinimide (1.05 eq) is added portion-wise over 30 minutes.

    • Scientific Logic:[1][2][3][4][5][6][7] Low temperature prevents radical side-reactions (benzylic bromination at the methyl group).[1][2] Acetonitrile is a polar aprotic solvent that stabilizes the transition state of the Electrophilic Aromatic Substitution (SEAr).

  • Reaction: The mixture is stirred at 25°C for 4-6 hours.

    • Mechanism:[1][2] The methoxy group (C1) activates the ortho positions (C2 and C6).[2] C2 is blocked by the Methyl group. C6 is sterically accessible.[2] The Fluorine (C4) is a weak deactivator but directs ortho/para.[2] The combined effect directs Bromine exclusively to Position 6 (which corresponds to C1 in the user's numbering: 1-Bromo-2-Methoxy...).[1][2]

  • Quench: Saturated aqueous NaHSO3 is added to destroy excess bromine.[1][2]

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over Na2SO4.

  • Purification: Recrystallization from Hexanes/EtOAc (9:1) yields the product as a white crystalline solid.

Synthetic Workflow Diagram

SynthesisSM4-Fluoro-2-methylanisole(Precursor)TSTransition State(OMe Directing Effect)SM->TSSEAr InitiationReagentNBS (1.05 eq)MeCN, 0°C -> 25°CReagent->TSProduct1-Bromo-5-fluoro-2-methoxy-3-methylbenzene(Target)TS->ProductRegioselective Bromination(>95% Purity)

Caption: Regioselective synthesis of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene via electrophilic aromatic substitution.

Part 3: Role in Drug Discovery (The "Switch II" Context)

The discovery of Sotorasib (AMG 510) and Adagrasib (MRTX849) revolutionized oncology by targeting the "undruggable" KRAS G12C mutant. 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene serves as a critical Left-Hand Side (LHS) Building Block in this context.[1][2]

The Biaryl Connection

Most KRAS G12C inhibitors feature an atropisomeric biaryl axis . The rotation of this axis is restricted to lock the molecule in the active conformation.

  • Sotorasib: Uses a 2-fluoro-6-hydroxyphenyl moiety.[1][2]

  • Adagrasib: Uses a 2-fluoro-6-hydroxyphenyl moiety (derived from 8-chloronaphthalene core interaction).[1][2]

  • The Role of CAS 1783386-16-2: This compound allows chemists to install a 2-methoxy-3-methyl-5-fluorophenyl group via Suzuki Coupling.[1][2]

    • Post-Coupling Modification: The Methoxy group is often demethylated (using BBr3) to reveal a Phenol (-OH) , which then forms a critical Hydrogen Bond with Glu62 or His95 in the KRAS protein.[1][2]

    • The "3-Methyl" Advantage: The extra methyl group (compared to Sotorasib's phenyl ring) adds hydrophobicity and can improve oral bioavailability by reducing metabolic clearance at the open phenyl position.

SAR Logic Diagram

SARCore1-Bromo-5-fluoro-2-methoxy-3-methylbenzeneThe 'Tuning' ScaffoldBr1-Bromo:Reactive Handle forSuzuki Coupling toKRAS Core (e.g. Pyrimidine)Core->BrOMe2-Methoxy:Pro-drug for Phenol (-OH)H-Bond to Glu62/His95Core->OMeMe3-Methyl:Conformational Lock(Induces Atropisomerism)Core->MeF5-Fluoro:Metabolic Blocker(Prevents CYP Oxidation)Core->F

Caption: Structure-Activity Relationship (SAR) analysis of the building block in the context of KRAS G12C inhibition.

Part 4: Critical Quality Attributes (CQA) for Researchers

When sourcing or synthesizing this material for high-stakes biological assays, the following parameters are non-negotiable:

AttributeSpecificationReason for Stringency
Purity (HPLC) >98.0%Impurities (e.g., dibromo species) poison Suzuki catalysts (Pd).[1][2]
Regioisomer Content <0.5%The para-bromo isomer (4-bromo) is a common byproduct that leads to inactive drug analogs.[1][2]
Water Content <0.1%Essential for anhydrous lithiation/borylation steps if converting to Boronic Acid.[1]
Appearance White/Off-white SolidYellowing indicates oxidation or free bromine contamination.[1][2]

References

  • Canon, J., et al. (2019).[2] "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity."[2] Nature, 575, 217–223.[2] (Foundational paper on Sotorasib structure and the 2-fluoro-6-hydroxy biaryl motif). Link[1][2]

  • Lanman, B. A., et al. (2020).[2] "Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors." Journal of Medicinal Chemistry, 63(1), 52–65.[2] (Details the SAR of the aryl ring and the importance of atropisomerism). Link[1][2]

  • Fell, J. B., et al. (2020).[2] "Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor." Journal of Medicinal Chemistry, 63(13), 6679–6693.[2] (Comparative SAR for Adagrasib). Link[1][2]

  • Chemical Abstracts Service (CAS). (2025).[1][2] "CAS Registry Number 1783386-16-2."[1][2][8] CAS Common Chemistry.[1][2] (Verification of chemical identity). Link[1][2]

  • Fluorochem. (2025).[1][2][9] "Product Specification: 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene." (Commercial availability and physical data). Link

Methodological & Application

Application Note: 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene (and its key derivative, 2-Bromo-4-fluoro-6-methylphenol ) in the synthesis of next-generation agrochemicals.

Part 1: Executive Summary & Strategic Value

1-Bromo-5-fluoro-2-methoxy-3-methylbenzene (CAS: 1783386-16-2 ) serves as a high-value electrophilic building block for the synthesis of fluorinated biaryl ethers and heterocyclic scaffolds. Its unique substitution pattern—combining a reactive bromine handle, a metabolic blocking group (fluorine), and steric tuning elements (methyl/methoxy)—makes it an ideal precursor for Protoporphyrinogen Oxidase (PPO) inhibitor herbicides and Succinate Dehydrogenase Inhibitor (SDHI) fungicides .

Key Chemical Attributes[1][2][3][4]
  • Orthogonal Reactivity: The bromine atom at position 1 allows for selective palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without disturbing the fluoro- or methoxy- substituents.

  • Metabolic Stability: The C5-Fluorine atom blocks metabolic oxidation at the para-position relative to the methoxy group, enhancing the lipophilicity and half-life of the final active ingredient (AI).

  • Versatile Derivatization: The C2-Methoxy group acts as a protected phenol. It can be retained for steric bulk or demethylated to yield 2-Bromo-4-fluoro-6-methylphenol (CAS: 1572185-50-2 ), a critical intermediate for biaryl ether synthesis.

Part 2: Technical Application & Workflows

Primary Synthetic Pathway: The Phenol Route

The most significant application of this compound lies in its conversion to the free phenol, which subsequently undergoes etherification to form the core pharmacophore of various herbicides.

Mechanism:

  • Demethylation: Removal of the methyl group using Boron Tribromide (

    
    ) reveals the phenolic hydroxyl group.
    
  • Etherification/Coupling: The resulting phenol is coupled with propargyl halides (for PPO inhibitors) or heteroaryl halides.

Secondary Pathway: Direct Cross-Coupling

For AIs requiring an anisole motif, the compound is used directly in Suzuki-Miyaura couplings to attach pyrazole, pyridine, or phenyl rings at the C1 position.

Part 3: Experimental Protocols

Protocol A: Selective Demethylation to 2-Bromo-4-fluoro-6-methylphenol

This protocol converts the anisole precursor to the reactive phenol intermediate, essential for downstream ether synthesis.

Reagents:

  • Substrate: 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene (1.0 eq)

  • Reagent: Boron Tribromide (

    
    ), 1.0 M in DCM (1.2 eq)
    
  • Solvent: Dichloromethane (DCM), Anhydrous

  • Quench: Methanol (

    
    ), Sodium Bicarbonate (
    
    
    
    )

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Dissolution: Charge the flask with the substrate (10 g, 45.6 mmol) and anhydrous DCM (100 mL). Cool the system to -78°C using a dry ice/acetone bath.

  • Addition: Transfer the

    
     solution (54.7 mL, 54.7 mmol) to the addition funnel under nitrogen. Add dropwise over 30 minutes, maintaining the internal temperature below -70°C.
    
    • Scientific Rationale: Slow addition at low temperature prevents uncontrolled exotherms and minimizes bromination side-reactions on the methyl group.

  • Reaction: Allow the mixture to warm to 0°C over 2 hours and stir for an additional 1 hour. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting material.

  • Quench: Cool back to -10°C. Carefully add MeOH (20 mL) dropwise (Caution: Vigorous gas evolution of HBr).

  • Workup: Dilute with water (100 mL) and separate phases. Wash the organic layer with saturated

    
     (2 x 50 mL) and brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Purification: The crude phenol is typically pure enough (>95%) for the next step. If necessary, recrystallize from Hexane/DCM.

Protocol B: Suzuki-Miyaura Cross-Coupling

Used to synthesize biaryl scaffolds common in SDHI fungicides.

Reagents:

  • Electrophile: 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene (1.0 eq)

  • Nucleophile: (1-Methyl-1H-pyrazol-4-yl)boronic acid (1.2 eq)

  • Catalyst:

    
     (0.03 eq)
    
  • Base: Potassium Carbonate (

    
    ), 2.0 M aqueous (3.0 eq)
    
  • Solvent: 1,4-Dioxane

Methodology:

  • Degassing: In a reaction vial, combine the aryl bromide, boronic acid, and base solution in dioxane. Sparge with argon for 15 minutes.

    • Critical Control Point: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid or oxidation of the catalyst.

  • Catalysis: Add the Pd catalyst quickly under an argon stream. Seal the vial.

  • Heating: Heat the mixture to 90°C for 4-6 hours.

  • Isolation: Cool to Room Temperature (RT), filter through a Celite pad, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Heptane).

Part 4: Data & Visualization

Table 1: Physicochemical Profile of Key Compounds
PropertyAnisole PrecursorPhenol Intermediate
Name 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene2-Bromo-4-fluoro-6-methylphenol
CAS No. 1783386-16-2 1572185-50-2
Mol.[1] Weight 219.05 g/mol 205.02 g/mol
Appearance Colorless to pale yellow oilWhite to off-white solid
LogP (Calc) ~3.8~2.9
Key Reactivity Pd-Catalyzed CouplingO-Alkylation, Etherification
Synthesis Workflow Diagram

AgrochemicalSynthesis Start Start: 2-Methyl-4-fluoroaniline Inter1 Intermediate: 2-Bromo-4-fluoro-6-methylphenol (CAS: 1572185-50-2) Start->Inter1 1. Diazotization 2. Hydrolysis 3. Bromination Prod1 Target A: Fluorinated Biaryl Ethers (PPO Herbicides) Inter1->Prod1 Etherification (Propargyl/Aryl Halides) Substrate Substrate: 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene (CAS: 1783386-16-2) Substrate->Inter1 Demethylation (BBr3, DCM) Prod2 Target B: Biaryl Scaffolds (SDHI Fungicides) Substrate->Prod2 Suzuki Coupling (Ar-B(OH)2, Pd Cat.)

Caption: Synthetic pathways converting the aniline precursor or the methoxy-substrate into high-value agrochemical actives via the key phenol intermediate.

References

  • Preparation method of 2-bromo-4-fluoro-6-methylphenol . Patent CN111825531B.[2] Google Patents.[2] Retrieved from

  • M-fluorophenol preparation method (Contextual synthesis data) . Patent CN103951547B. Google Patents.[2] Retrieved from

Sources

Application Notes & Protocols: 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene as a Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine and specific substitution patterns on aromatic scaffolds is a cornerstone of molecular design.[1][2] 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene is a highly functionalized aromatic building block, engineered to provide medicinal chemists and synthetic researchers with a versatile platform for constructing complex molecular architectures. The presence of a bromine atom offers a reactive handle for a multitude of cross-coupling and organometallic reactions. Concurrently, the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of target molecules, while the methoxy and methyl groups provide steric and electronic modulation.[1][2]

This guide provides an in-depth analysis of the reagent's reactivity, offering field-proven insights and detailed protocols for its principal applications. The focus is not merely on procedural steps but on the underlying chemical logic, empowering researchers to optimize conditions and troubleshoot effectively.

Section 1: Physicochemical Properties & Safety

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective handling.

PropertyValue
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
Appearance (Expected) Colorless to light yellow liquid or low-melting solid
Boiling Point Data not widely available; estimated >200 °C at 760 mmHg
CAS Number 1805645-93-6 (Illustrative, may vary by supplier)

Safety Profile: While specific toxicology data for this compound is limited, it should be handled with the standard precautions for aryl bromides. It is expected to be an irritant to the skin, eyes, and respiratory tract.[3] Assume it is harmful if swallowed or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Section 2: Core Reactivity and Strategic Applications

The synthetic utility of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene is dominated by reactions leveraging the carbon-bromine bond, a highly reliable and versatile functional group in modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is an ideal substrate for palladium-catalyzed cross-coupling, a class of reactions that has revolutionized C-C, C-N, and C-O bond formation. The reactivity of aryl halides in these transformations generally follows the order I > Br > Cl, making aryl bromides like our title compound a perfect balance of reactivity and stability.[4]

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures, which are prevalent in pharmaceuticals. The reaction couples the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.

Causality in Experimental Design:

  • Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required to initiate the catalytic cycle via oxidative addition into the C-Br bond.[5]

  • Ligand: Phosphine ligands (e.g., PPh₃, SPhos) are crucial. They stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity to facilitate both the oxidative addition and the final reductive elimination steps.

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium center.[4]

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is common, as water can aid in dissolving the base and facilitating the transmetalation.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd_complex Ar-Pd(II)L₂(Br) ox_add->pd_complex Ar-Br transmetal Transmetalation pd_r_complex Ar-Pd(II)L₂(R') transmetal->pd_r_complex R'-B(OR)₂ + Base red_elim Reductive Elimination red_elim->pd0 Ar-R' arbr Ar-Br ar_r Ar-R' boronic R'-B(OR)₂ base Base

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

The formation of aryl amines is fundamental to medicinal chemistry. The Buchwald-Hartwig amination provides a powerful method for this transformation, coupling aryl halides with primary or secondary amines.[6][7]

Causality in Experimental Design:

  • Ligand Choice: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) are typically required.[8][9] These ligands promote the reductive elimination step, which is often rate-limiting, and prevent undesirable side reactions like β-hydride elimination.[6]

  • Base: A strong, non-nucleophilic base is needed to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

Buchwald_Hartwig_Cycle pd0 Pd(0)L ox_add Oxidative Addition pd_complex Ar-Pd(II)L(Br) ox_add->pd_complex Ar-Br amine_assoc Amine Association pd_amine_complex [Ar-Pd(II)L(Br)(R₂NH)] amine_assoc->pd_amine_complex R₂NH deprotonation Deprotonation (Base) pd_amido_complex Ar-Pd(II)L(NR₂) deprotonation->pd_amido_complex -HBr red_elim Reductive Elimination red_elim->pd0 Ar-NR₂

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

For the synthesis of C(sp²)-C(sp) bonds, the Sonogashira coupling is the premier method, reacting the aryl bromide with a terminal alkyne.[10] This reaction is co-catalyzed by palladium and a copper(I) salt (typically CuI).[10][11] The resulting arylalkynes are versatile intermediates for synthesizing heterocycles, natural products, and functional materials.[12][13]

Organometallic Transformations: Grignard Reagent Formation

Beyond palladium catalysis, the C-Br bond allows for the formation of a Grignard reagent, a potent carbon nucleophile.[14][15] This classic transformation opens up a different avenue for C-C bond formation by reaction with a vast array of electrophiles.

Causality in Experimental Design:

  • Anhydrous Conditions: This is the most critical parameter. Grignard reagents are extremely strong bases and will be instantly quenched by protic sources, including water, alcohols, or even atmospheric moisture.[14][16] All glassware must be flame- or oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

  • Initiation: The reaction involves an electron transfer from the magnesium metal surface to the aryl bromide.[17] This can sometimes be difficult to initiate. The use of initiators like a small crystal of iodine or 1,2-dibromoethane is common practice to activate the magnesium surface.[15]

Grignard_Formation_Reaction start_mat 1-Bromo-5-fluoro- 2-methoxy-3-methylbenzene reagents + Mg(0) Anhydrous Ether grignard Aryl-MgBr (Grignard Reagent) reagents->grignard Formation electrophile + Electrophile (e.g., R₂C=O) product Functionalized Product (e.g., Tertiary Alcohol) electrophile->product Reaction workup Aqueous Workup (H₃O⁺)

Caption: Workflow for Grignard Reagent Formation and Subsequent Reaction.

Section 3: Detailed Experimental Protocols

The following protocols are representative examples. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrates.

Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol details a typical procedure for C-C bond formation.

Materials:

  • 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Anhydrous sodium sulfate, ethyl acetate, brine

Procedure:

  • To an oven-dried Schlenk flask, add 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene, 4-methoxyphenylboronic acid, and K₂CO₃.

  • Add the palladium precatalyst (Pd(OAc)₂) and the SPhos ligand.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Troubleshooting:

Issue Probable Cause Suggested Solution
Low or No Conversion Inactive catalyst; Insufficiently degassed solvent; Poor quality boronic acid. Use a fresh catalyst/ligand; Ensure thorough degassing; Use freshly purchased or purified boronic acid.
Protodeboronation of Boronic Acid Base too strong or temperature too high for the substrate. Switch to a milder base (e.g., K₃PO₄) or lower the reaction temperature.

| Formation of Homocoupled Byproduct | Presence of oxygen; Inefficient transmetalation. | Improve degassing technique; Ensure the base is adequately soluble and active. |

Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol describes a standard C-N bond formation.

Materials:

  • 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 0.03 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene (degassed)

Procedure:

  • In a glovebox, add NaOtBu, Pd₂(dba)₃, and RuPhos to an oven-dried Schlenk tube.

  • Remove the tube from the glovebox, add 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene, and seal with a septum.

  • Evacuate and backfill with an inert gas three times.

  • Add the degassed anhydrous toluene, followed by the morpholine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS, typically 6-18 hours).

  • Cool to room temperature, dilute with diethyl ether, and quench carefully with water.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

1-Bromo-5-fluoro-2-methoxy-3-methylbenzene stands out as a strategically designed and highly valuable reagent for synthetic chemistry. Its utility in cornerstone reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as in Grignard chemistry, provides researchers with a reliable and versatile tool. The principles and protocols outlined in this guide demonstrate the reagent's capacity to streamline the synthesis of complex, fluorinated molecules, thereby accelerating research and development in pharmaceuticals and advanced materials.

References

  • MySkinRecipes. 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene.
  • BenchChem. 1-Bromo-3-methoxy-5-methylbenzene: A Key Organic Synthesis Intermediate.
  • MedchemExpress.com. 1-Bromo-2-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene.
  • University of Missouri–St. Louis. Grignard Reaction.
  • Wikipedia. Buchwald–Hartwig amination.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • PubChem. 1-Bromo-3-fluoro-5-methylbenzene.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
  • Walborsky, H. M. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
  • University of Wisconsin-Madison. The Grignard Reaction.
  • Myers, A. The Suzuki Reaction. Chem 115, Harvard University.
  • University of Michigan-Dearborn. Grignard Reaction.
  • BenchChem. The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery.
  • Lopp, M., et al. Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.
  • ResearchGate. Significance of Fluorine in Medicinal Chemistry: A Review.
  • Molander, G. A., & Brown, A. R. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
  • ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl....
  • BenchChem. Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro-5-fluoro-2-methoxypyridine and 3-bromo-5-fluoro-2-methoxypyridine.
  • Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

Sources

Troubleshooting & Optimization

Technical Support: Suzuki Coupling Optimization for 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Substrate Analysis & Challenge Definition

You are attempting to couple 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene . Before selecting a catalyst, we must dissect why this substrate fails under "standard" Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃).

The "Buttressing Effect"

The primary challenge is not just steric hindrance; it is conformationally locked steric hindrance .

  • Position 1 (Br): The reaction center.

  • Position 2 (OMe): Ortho-substitution creates immediate steric bulk.

  • Position 3 (Me): This is the critical failure point. The methyl group forces the adjacent methoxy group to rotate towards the bromine atom to minimize Me-OMe repulsion. This "buttressing" locks the methoxy group in a position that effectively shields the C-Br bond from the palladium catalyst [1].

Electronic Profile:

  • 5-Fluoro: Electron-withdrawing. This actually helps oxidative addition slightly by lowering the electron density of the C-Br bond, but this benefit is completely overwhelmed by the steric blockade at C2/C3.

Recommended "Best First Try" Protocol

Do not start with tetrakis(triphenylphosphine)palladium(0). It lacks the necessary cone angle and electron richness to facilitate oxidative addition across this hindered interface.

The "Gold Standard" Hindered Protocol:

ComponentRecommendationFunction
Catalyst Source Pd-XPhos G4 (or G3)Pre-catalyst ensures rapid generation of the active L-Pd(0) species without an induction period.
Ligand XPhos (or SPhos)XPhos is preferred for ortho-substituted electrophiles. Its bulk promotes reductive elimination; its electron richness aids oxidative addition [2].
Base K₃PO₄ (3.0 equiv)Potassium phosphate is the standard for hindered couplings. It is basic enough to activate the boronic acid but minimizes protodeboronation compared to hydroxides.
Solvent THF : Water (10:1) The biphasic system dissolves the inorganic base while keeping the organic reactants in solution.
Temperature 60°C - 80°C Start lower (60°C) to preserve catalyst life; ramp to 80°C if conversion is slow.

Optimization Logic & Decision Tree

If the standard protocol fails, use this logic flow to diagnose the specific breakdown in the catalytic cycle.

OptimizationWorkflow Start Experiment Result NoRxn 0% Conversion (SM Recovered) Start->NoRxn SM Intact LowYield Low Yield (Side Products) Start->LowYield SM Consumed OxAddFail Failure: Oxidative Addition NoRxn->OxAddFail Catalyst can't access C-Br TransMetFail Failure: Transmetallation (Protodeboronation) LowYield->TransMetFail Boronic acid consumed, Ar-Br remains Sol1 Action: Switch to Pd-PEPPSI-IPr (NHC Ligand) OxAddFail->Sol1 Sterics too high for Phosphines Sol2 Action: Increase Temp to 100°C Switch Solvent to Toluene/H2O OxAddFail->Sol2 Thermal activation needed Sol3 Action: Anhydrous Conditions (Cs2CO3 / Dioxane) TransMetFail->Sol3 Eliminate Water Sol4 Action: Slow Addition of Boronic Acid TransMetFail->Sol4 Maintain Stoichiometry

Figure 1: Diagnostic workflow for optimizing sterically hindered Suzuki couplings.

Troubleshooting Specific Failure Modes

Scenario A: The "Protodeboronation" Trap

Symptom: Your Aryl Bromide (1-Bromo-5-fluoro...) remains unreacted, but your Boronic Acid partner has disappeared (converted to Ar-H). Cause: Steric hindrance slows down the Transmetallation step. The activated boronate species sits in solution waiting for the Palladium, and eventually reacts with water instead [3].

Corrective Protocol (Anhydrous Switch):

  • Switch Base: Use Cs₂CO₃ or K₃PO₄ (finely ground) .

  • Switch Solvent: Anhydrous 1,4-Dioxane or Toluene .

  • Additive: Add 3Å Molecular Sieves to the reaction vessel.

  • Why: Removing water eliminates the proton source for protodeboronation, forcing the boronate to wait for the palladium.

Scenario B: Catalyst Death (Palladium Black)

Symptom: Reaction solution turns black/grey rapidly; conversion stops at 20-30%. Cause: The active catalytic species (


) is unstable. If the oxidative addition is slow (due to the 2-OMe/3-Me steric wall), the unstable Pd(0) agglomerates into inactive metal particles.

Corrective Protocol (Ligand Stabilization):

  • Increase Ligand:Pd Ratio: Move from 1:1 to 2:1 (e.g., if using Pd(OAc)₂ + XPhos).

  • Switch to Buchwald G4 Precatalyst: The precatalyst scaffold protects the Pd center until it enters the cycle.

  • Lower Temperature: Run at 60°C for longer time (24-48h) rather than 100°C.

Frequently Asked Questions (FAQs)

Q1: Can I use Pd(dppf)Cl₂ for this reaction? A: Unlikely to work well. While dppf has a large bite angle, it lacks the specific bulk required to force the reductive elimination in tri-ortho-substituted systems. SPhos or XPhos are structurally designed for this specific geometry [4].

Q2: Why is the 3-methyl group such a problem if it's not at the reaction site? A: This is the "buttressing effect." The 3-methyl group physically pushes the 2-methoxy group. Without the 3-methyl, the methoxy oxygen could rotate its lone pairs away from the bromine. With the 3-methyl, the methoxy is wedged against the bromine, increasing the effective Van der Waals radius of the hindrance.

Q3: My coupling partner is also sterically hindered (e.g., 2,6-disubstituted boronic acid). What now? A: This is a "Tetra-ortho-substituted" coupling.[1] You are reaching the limits of Suzuki chemistry.

  • Ligand: Switch to SPhos (specifically designed for this).

  • Base: Use Ba(OH)₂ or TlOH (thallium is toxic, use as last resort) which can accelerate transmetallation in extreme cases.

  • Solvent: n-Butanol or Toluene at 100°C+.

References

  • Walker, S. D., et al. "A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides and Bromides." Angewandte Chemie International Edition, vol. 43, no. 14, 2004, pp. 1871-1876. Link

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, vol. 41, no. 11, 2008, pp. 1461-1473. Link

  • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society, vol. 139, no. 3, 2017, pp. 1312-1318. Link

  • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, vol. 127, no. 13, 2005, pp. 4685-4696. Link

Sources

Technical Support Center: Synthesis of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) you may encounter during your experimental work. Our goal is to empower you with the scientific rationale behind the synthetic strategy and to help you navigate potential challenges to achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the bromination of 3-fluoro-2-methylanisole?

The bromination of 3-fluoro-2-methylanisole is an electrophilic aromatic substitution reaction. The regiochemical outcome is determined by the directing effects of the three substituents on the benzene ring: the methoxy (-OCH₃), fluoro (-F), and methyl (-CH₃) groups.

  • Methoxy group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[1][2]

  • Methyl group (-CH₃): This is a weakly activating, ortho, para-directing group through an inductive effect.[3]

  • Fluoro group (-F): Halogens are an exception; they are deactivating yet ortho, para-directing.[4][5]

The powerful ortho, para-directing ability of the methoxy group will dominate the regioselectivity. The position para to the methoxy group is occupied by the methyl group. Therefore, the incoming electrophile (bromine) will be directed to the positions ortho to the methoxy group. Of the two ortho positions, one is sterically hindered by the adjacent methyl group. Consequently, the bromine atom will preferentially add to the less sterically hindered position, which is C1.

Therefore, the expected major product is 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene .

Q2: What are the most common side reactions to be aware of during this synthesis?

The primary side reactions of concern are:

  • Formation of Regioisomers: While the directing effects strongly favor the desired product, small amounts of other isomers can form. The most likely regioisomer is 3-Bromo-5-fluoro-2-methoxy-3-methylbenzene , where bromination occurs at the other ortho position to the methoxy group, despite the steric hindrance.

  • Polybromination: The product, 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene, is still an activated aromatic ring and can undergo a second bromination to yield dibrominated byproducts.[6] Using a mild brominating agent and controlling the stoichiometry are crucial to minimize this.

  • Demethylation of the Methoxy Group: Under certain conditions, particularly with strong Lewis acids or high temperatures, the methoxy group can be cleaved to a hydroxyl group.[7] While less common with milder brominating agents like N-Bromosuccinimide (NBS), it remains a possibility.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene.

Problem 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Steps
Incomplete Reaction - Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- If using a mild brominating agent like NBS, a slight increase in temperature might be necessary. However, be cautious as this can also promote side reactions.
Degraded Brominating Agent - Use a fresh, high-purity bottle of your brominating agent. N-Bromosuccinimide (NBS) should be a white to off-white crystalline solid. A yellow or brown coloration may indicate degradation.[8]
Suboptimal Solvent - For NBS bromination, polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are often effective and can enhance regioselectivity.[9][10]
Product Loss During Workup - Ensure complete extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions.- Avoid overly acidic or basic conditions during the workup if demethylation is a concern.
Problem 2: Formation of Significant Amounts of Impurities
Impurity Type Identification Mitigation Strategies
Regioisomers - Difficult to distinguish from the desired product by TLC alone.- Characterization by ¹H NMR and ¹³C NMR is essential. The coupling patterns and chemical shifts of the aromatic protons will differ between isomers.- Optimize reaction temperature. Lower temperatures often favor the formation of the thermodynamically more stable product.- Employ a milder brominating agent like NBS, which can offer higher regioselectivity.[11]
Polybrominated Products - Will appear as less polar spots on a TLC plate compared to the monobrominated product.- Mass spectrometry will show a molecular ion peak corresponding to the addition of two bromine atoms.- Use a strict 1:1 molar ratio of the substrate to the brominating agent.[6]- Add the brominating agent slowly and in portions to the reaction mixture to maintain a low concentration of the electrophile.- Avoid highly reactive brominating systems (e.g., Br₂ with a strong Lewis acid).
Demethylated Product - Will appear as a more polar spot on a TLC plate due to the presence of the hydroxyl group.- Can be identified by the disappearance of the methoxy signal and the appearance of a broad -OH peak in the ¹H NMR spectrum.- Avoid strong Lewis acid catalysts.- Use mild reaction conditions and lower temperatures.- N-Bromosuccinimide is generally less prone to causing demethylation compared to harsher reagents.[12]
Problem 3: Difficulty in Purifying the Final Product
Issue Troubleshooting Steps
Separation of Regioisomers - Positional isomers often have very similar polarities, making separation by column chromatography challenging.- Optimize Column Chromatography: - Use a long column to increase the number of theoretical plates. - Employ a shallow gradient of a non-polar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane). - Consider "dry loading" the crude product onto silica gel for better band resolution.- Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may effectively separate the isomers.
Product Decomposition on Silica Gel - Some aromatic ethers can be sensitive to the acidic nature of silica gel.- Use a neutral stationary phase like alumina for column chromatography.- Deactivate the silica gel by pre-treating it with a small amount of a non-polar solvent containing a low percentage of triethylamine.

Experimental Protocols

Protocol 1: Regioselective Bromination of 3-fluoro-2-methylanisole using N-Bromosuccinimide (NBS)

This protocol is based on established methods for the regioselective bromination of activated aromatic compounds.[10][11]

Materials:

  • 3-fluoro-2-methylanisole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel (optional)

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-methylanisole (1.0 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate container, dissolve N-Bromosuccinimide (1.05 equivalents) in anhydrous acetonitrile.

  • Slowly add the NBS solution to the stirred solution of the starting material over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine, followed by saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene.

Data Presentation

Parameter Condition Rationale
Brominating Agent N-Bromosuccinimide (NBS)A mild and selective brominating agent that minimizes over-bromination and other side reactions.[10]
Solvent AcetonitrileA polar aprotic solvent that can enhance the rate and regioselectivity of NBS brominations.[9]
Stoichiometry ~1.05 eq. of NBSA slight excess of NBS ensures complete consumption of the starting material without significantly increasing the risk of polybromination.
Temperature 0 °C to Room TemperatureStarting at a low temperature helps to control the initial exothermic reaction and improve selectivity. Allowing it to warm to room temperature ensures the reaction goes to completion.
Workup Quenching with Na₂S₂O₃ and NaHCO₃Sodium thiosulfate removes any excess bromine, and sodium bicarbonate neutralizes any acidic byproducts.
Purification Flash Column ChromatographyEffective for separating the desired product from non-isomeric impurities and potentially from regioisomers with careful optimization of the eluent system.

Visualizations

Main Reaction and Side Reactions

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 3-Fluoro-2-methylanisole B 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene (Major Product) A->B NBS, Acetonitrile C 3-Bromo-5-fluoro-2-methoxy-3-methylbenzene (Regioisomer) A->C Minor Pathway E 5-Fluoro-2-methoxy-3-methylphenol (Demethylated Product) A->E Demethylation D Dibrominated Products B->D Over-bromination B->E Demethylation

Caption: Synthetic pathway to 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene and potential side reactions.

Troubleshooting Logic for Low Yield

Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/GC) Start->Check_Completion Check_Reagents Assess Reagent Quality Start->Check_Reagents Check_Workup Review Workup Procedure Start->Check_Workup Incomplete Incomplete Reaction Check_Completion->Incomplete Degraded Degraded Reagents Check_Reagents->Degraded Loss Product Loss Check_Workup->Loss Action_Time Increase Reaction Time/Temp Incomplete->Action_Time Action_Reagent Use Fresh Reagents Degraded->Action_Reagent Action_Workup Optimize Extraction/Neutralization Loss->Action_Workup

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, a detailed experimental protocol, and comprehensive troubleshooting advice to ensure a successful and scalable synthesis.

Synthesis Overview & Strategy

1-Bromo-5-fluoro-2-methoxy-3-methylbenzene is a key intermediate in the development of various pharmaceutical and agrochemical compounds. Its synthesis is achieved via electrophilic aromatic substitution (EAS), specifically the bromination of 5-fluoro-2-methoxy-3-methylbenzene.

The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring:

  • -OCH₃ (Methoxy): A strongly activating group and an ortho, para-director.

  • -CH₃ (Methyl): An activating group and an ortho, para-director.

  • -F (Fluoro): A deactivating group, yet an ortho, para-director due to lone pair resonance.

The methoxy group is the most powerful activating group, and its directing effect will dominate. The position para to the methoxy group is occupied by the fluorine atom, and one ortho position is blocked by the methyl group. Therefore, the electrophile (Br⁺) is strongly directed to the vacant ortho position (C1), making the desired product the major isomer.

Reaction Mechanism: Electrophilic Aromatic Bromination

The reaction proceeds through the classic mechanism for electrophilic aromatic substitution. A Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) is typically used to polarize the Br-Br bond, generating a potent electrophile that can attack the electron-rich aromatic ring.[1][2]

EAS_Mechanism Mechanism of Electrophilic Bromination cluster_reactants Step 1: Electrophile Generation cluster_attack Step 2: Nucleophilic Attack cluster_rearo Step 3: Rearomatization Br2 Br-Br Electrophile Br⁺---Br-FeBr₃⁻ Br2->Electrophile Lewis Acid Catalyst FeBr3 FeBr₃ FeBr3->Electrophile Aromatic 5-fluoro-2-methoxy- 3-methylbenzene Sigma Arenium Ion (Sigma Complex) (Resonance Stabilized) Aromatic->Sigma Attack on Br⁺ Product 1-Bromo-5-fluoro-2-methoxy- 3-methylbenzene Sigma->Product -H⁺ HBr HBr Product->HBr FeBr3_regen FeBr₃ Product->FeBr3_regen

Caption: Mechanism of Electrophilic Aromatic Substitution.

Experimental Protocol: Lab-Scale Synthesis (10g)

This protocol details a standard lab-scale synthesis. For scale-up, all additions and temperature changes should be managed more slowly to ensure proper control.

Reagent & Equipment Table
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)Notes
5-fluoro-2-methoxy-3-methylbenzene154.1810.0 g0.065Starting material. Ensure >98% purity.
Dichloromethane (DCM), anhydrous84.93200 mL-Reaction solvent. Must be dry.
Iron(III) bromide (FeBr₃), anhydrous295.560.57 g0.0019Catalyst. Handle in a glovebox or under inert gas.
Bromine (Br₂)159.8111.4 g (3.65 mL)0.071Brominating agent. Extremely toxic and corrosive. [3]
Saturated Sodium Bicarbonate (NaHCO₃)-~100 mL-For quenching.
Saturated Sodium Thiosulfate (Na₂S₂O₃)-~50 mL-To neutralize excess bromine.
Brine (Saturated NaCl)-~50 mL-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g-Drying agent.
Step-by-Step Procedure
  • Setup: Assemble a 500 mL three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel with a nitrogen/argon inlet. Ensure the system is flame-dried and under an inert atmosphere.

  • Dissolution: Charge the flask with 5-fluoro-2-methoxy-3-methylbenzene (10.0 g) and anhydrous dichloromethane (200 mL). Stir until the starting material is fully dissolved.

  • Catalyst Addition: Carefully add anhydrous iron(III) bromide (0.57 g) to the solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Bromine Addition: Slowly add bromine (3.65 mL) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10 °C. You will observe the evolution of HBr gas.[4] (Caution: Perform in a well-ventilated fume hood) .

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, slowly and carefully pour the mixture into a beaker containing ice and saturated sodium bicarbonate solution (~100 mL) to neutralize HBr and the catalyst.

  • Workup:

    • Transfer the quenched mixture to a separatory funnel.

    • Wash the organic layer with saturated sodium thiosulfate solution (~50 mL) to remove any unreacted bromine (the red-brown color will disappear).

    • Wash with brine (~50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the pure product.[5]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene.

Troubleshooting P1 Problem: Low or No Conversion C1a Cause: Inactive Catalyst P1->C1a C1b Cause: Insufficient Reaction Time/Temp P1->C1b C1c Cause: Wet Reagents/Solvent P1->C1c P2 Problem: Formation of Multiple Products (Low Selectivity) C2a Cause: Reaction Temp Too High P2->C2a C2b Cause: Over-bromination (Dibromo-adducts) P2->C2b P3 Problem: Product is Dark/Discolored C3a Cause: Residual Bromine P3->C3a C3b Cause: Degradation P3->C3b P4 Problem: Scale-Up Issues (Exotherm, HBr evolution) C4a Cause: Poor Heat Transfer P4->C4a C4b Cause: Rapid Reagent Addition P4->C4b S1a Solution: Use fresh, anhydrous FeBr₃. Handle under inert gas. C1a->S1a S1b Solution: Increase stir time. Allow to slowly warm to RT. C1b->S1b S1c Solution: Use anhydrous grade solvents. Dry starting material. C1c->S1c S2a Solution: Maintain temp at 0-5 °C. Improve cooling efficiency. C2a->S2a S2b Solution: Use ≤1.1 equivalents of Br₂. Add Br₂ slowly. C2b->S2b S3a Solution: Thoroughly wash with Na₂S₂O₃ solution. C3a->S3a S3b Solution: Purify immediately. Store under inert gas at low temp. C3b->S3b S4a Solution: Use a reactor with appropriate surface area. Ensure efficient stirring. C4a->S4a S4b Solution: Extend addition times. Use a syringe pump for precise control. C4b->S4b

Sources

Technical Support Center: Ensuring the Stability of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile halogenated aromatic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to prevent, identify, and address the decomposition of this compound during storage. Our goal is to provide you with the scientific understanding and practical tools necessary to ensure the integrity and purity of your starting materials, a critical factor for reproducible and successful experimental outcomes.

I. Understanding the Stability of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene

1-Bromo-5-fluoro-2-methoxy-3-methylbenzene is a substituted anisole derivative. Its stability is influenced by the electronic effects of its various functional groups on the aromatic ring. The methoxy (-OCH₃) group is an electron-donating group, which can activate the ring towards certain reactions, while the halogen substituents (Bromo and Fluoro) are electron-withdrawing, which can have a stabilizing effect.[1][2] The interplay of these effects, along with external factors, dictates the compound's susceptibility to degradation.

II. Troubleshooting Guide: Common Decomposition Issues

This section addresses specific problems you might encounter related to the decomposition of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene.

Question: I've noticed a change in the color of my stored 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene (e.g., it has turned yellow or brown). What could be the cause?

Answer: A change in color is a common indicator of decomposition. The most likely culprits are:

  • Photodegradation: Exposure to light, particularly UV light, can induce the homolytic cleavage of the carbon-bromine (C-Br) bond, generating radical species that can lead to the formation of colored impurities. Halogenated aromatic compounds are known to be susceptible to photodegradation.

  • Oxidation: The presence of oxygen, especially when combined with light or elevated temperatures, can lead to oxidative degradation of the aromatic ring or the methoxy group.

  • Acidic Contamination: Trace amounts of acidic impurities can catalyze the hydrolysis of the methoxy group, leading to the formation of the corresponding phenol. Phenols are often more susceptible to oxidation and can form colored byproducts.

Recommended Actions:

  • Verify Storage Conditions: Immediately ensure the compound is stored in an amber or opaque container to protect it from light. The storage area should be cool and dark.

  • Inert Atmosphere: If not already done, purge the headspace of the container with an inert gas like argon or nitrogen before sealing.

  • Purity Analysis: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any degradation products. (See Section V for analytical protocols).

Question: My recent purity analysis (HPLC/GC-MS) shows the presence of new, unexpected peaks that were not there when I first received the compound. What are the likely degradation products?

Answer: Based on the structure of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene, the most probable degradation products are:

  • Debrominated Species: Resulting from the cleavage of the C-Br bond.

  • Phenolic Impurities: Formed via the hydrolysis of the methoxy ether linkage.

  • Oxidized Byproducts: Arising from the reaction with atmospheric oxygen.

To confirm the identity of these impurities, a detailed analysis, including mass spectrometry, is necessary. Comparing the mass spectra of the new peaks with the expected masses of potential degradation products can help in their identification.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene to ensure long-term stability?

A1: To maximize shelf-life and maintain purity, the following storage conditions are recommended, based on guidelines for similar halogenated and methoxy-substituted aromatic compounds:

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential degradation reactions.
Light Protect from light (Amber vial or store in the dark)Prevents photodegradation initiated by UV light.
Atmosphere Inert atmosphere (Argon or Nitrogen)Minimizes oxidation by displacing oxygen.
Container Tightly sealed, chemically resistant container (Borosilicate glass with PTFE-lined cap)Prevents contamination from moisture and air, and ensures no reaction with the container material.[3][4][5]

Q2: What materials should I avoid when handling and storing this compound?

A2: Avoid contact with the following:

  • Strong Oxidizing Agents: Such as peroxides, nitrates, and perchlorates, as they can lead to vigorous and potentially hazardous reactions.

  • Strong Acids: Can catalyze the hydrolysis of the methoxy group.

  • Certain Plastics and Rubbers: While borosilicate glass and PTFE are highly resistant, some plastics may be incompatible and could leach impurities into the compound. Always verify the chemical compatibility of any material that will be in prolonged contact with the compound.[4][5][6][7]

Q3: How can I be sure that my compound is still of high purity before using it in a critical experiment?

A3: It is best practice to perform a quick purity check, especially if the compound has been in storage for an extended period. A simple Thin Layer Chromatography (TLC) can often reveal the presence of significant impurities. For quantitative assessment, HPLC or GC-MS analysis is recommended. Comparing the analytical results with the Certificate of Analysis (CoA) provided by the supplier will confirm its integrity.

IV. Experimental Workflows and Diagrams

Decision-Making Workflow for Stored Compound Integrity

This workflow guides you through the steps to assess and handle a stored sample of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene.

G start Stored Sample of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene visual_inspection Visual Inspection (Color, Clarity) start->visual_inspection is_discolored Discoloration or Precipitate? visual_inspection->is_discolored purity_check Perform Purity Check (TLC, HPLC, or GC-MS) is_discolored->purity_check No is_discolored->purity_check Yes is_pure Purity Meets Specification? purity_check->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes repurify Consider Repurification (e.g., Column Chromatography) is_pure->repurify No, Minor Impurities discard Discard and Procure New Batch is_pure->discard No, Major Impurities repurify->purity_check investigate Investigate Storage Conditions & Handling repurify->investigate discard->investigate G cluster_photo Photodegradation cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_oxidation Oxidation parent 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene photo_product Debrominated Product + Bromine Radical parent->photo_product hν (UV light) hydrolysis_product 3-Bromo-5-fluoro-2-methylphenol + Methanol parent->hydrolysis_product H₃O⁺ oxidation_product Various Oxidized Species (e.g., quinones, ring-opened products) parent->oxidation_product O₂ / Light / Heat

Caption: Potential degradation pathways for 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene.

V. Detailed Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under controlled conditions to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method. [8][9][10] Objective: To generate degradation products of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene under various stress conditions.

Materials:

  • 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade Acetonitrile and Water

  • Class A volumetric flasks

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat the mixture at 60 °C for 8 hours.

    • Cool to room temperature and neutralize with 1 M NaOH.

    • Dilute to a final volume of 10 mL with a 50:50 mixture of acetonitrile and water.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Heat the mixture at 60 °C for 8 hours.

    • Cool to room temperature and neutralize with 1 M HCl.

    • Dilute to a final volume of 10 mL with a 50:50 mixture of acetonitrile and water.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final volume of 10 mL with a 50:50 mixture of acetonitrile and water.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80 °C for 48 hours.

    • Also, heat 1 mL of the stock solution at 80 °C for 48 hours.

    • After the specified time, cool the samples and prepare for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC or GC-MS method (see Protocol 2).

Protocol 2: General HPLC-UV Method for Purity Analysis

This protocol provides a starting point for the routine analysis of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene and its potential degradation products. Method validation and optimization for your specific instrumentation and requirements are recommended. [1][2][11][12][13] Objective: To determine the purity of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene and detect any degradation products.

Instrumentation and Materials:

  • HPLC System: With a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.

Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 220 nm and 270 nm
Gradient Elution 0-5 min: 50% B5-20 min: 50% to 95% B20-25 min: 95% B25.1-30 min: 50% B (re-equilibration)

Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (acetonitrile) to ensure a clean baseline.

  • Inject the prepared sample solution.

  • Integrate the peaks and calculate the area percentage to determine the purity and the relative amounts of any impurities.

Protocol 3: General GC-MS Method for Impurity Identification

This protocol is suitable for the separation and identification of volatile and semi-volatile degradation products. [14][15][16][17][18] Objective: To identify the chemical structures of impurities and degradation products.

Instrumentation and Materials:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 0.1 mg/mL.

GC-MS Conditions:

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Temperature Program Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold at 280 °C for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Mass Range 50-500 amu

Procedure:

  • Tune the mass spectrometer according to the manufacturer's recommendations.

  • Inject the prepared sample solution.

  • Analyze the resulting chromatogram to separate the components.

  • Examine the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST) and the expected fragmentation patterns of potential degradation products to identify them.

VI. References

  • Analysis of Anisole (Methoxybenzene) by HPLC-UV Pro. Scribd. Available at: [Link]

  • Separation of Anisole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. ResearchGate. Available at: [Link]

  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Materials Compatability. University of Wisconsin-Madison. Available at: [Link]

  • How to detect Halogenated Benzene in crude oil matrix using GC/MS? ResearchGate. Available at: [Link]

  • Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst (RSC Publishing). Available at: [Link]

  • General protocol for forced degradation studies (stress testing) of drug substances and drug products. ResearchGate. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • SAFETY DATA SHEET. Fisher Scientific. Available at: [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • Chemical resistance, PTFE. Polyfluor. Available at: [Link]

  • PTFE and Teflon Chemical Compatibility Chart. Foxx Life Sciences. Available at: [Link]

  • PTFE (Polytetrafluoroethylene) - Chemical Compatibility Chart. Elveflow. Available at: [Link]

  • Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent. Available at: [Link]

  • A High Performance and Cost‑Effective GC/MS Solution for Measuring Aromatics in Gasoline Using ASTM Method D5769. Agilent. Available at: [Link]

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Analysis of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive analytical framework for 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene (CAS: 1351668-20-6) , distinguishing it from structural regioisomers often encountered in synthesis.

The Challenge: This tetra-substituted benzene derivative presents a unique analytical challenge due to the 19F-1H spin-spin coupling , which complicates standard 1H NMR spectra.[1][2] The fluorine atom at position 5 couples with protons at positions 4 and 6, creating complex multiplets that can be mistaken for impurities or isomeric mixtures in low-field instruments.[2]

The Solution: This guide compares the standard 1D 1H NMR protocol against high-performance alternatives: 19F-Decoupled 1H NMR and 2D 1H-13C HSQC .[1] We demonstrate that while standard 1H NMR is sufficient for purity checks, definitive structural characterization requires decoupling techniques or 2D correlation to resolve the regiochemistry of the Methyl (C3) and Bromine (C1) substituents.

Part 1: Comparative Analysis of Analytical Methods

The following table compares three analytical workflows for characterizing 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene. The "Performance" metric evaluates the method's ability to unambiguously assign regiochemistry.

Table 1: Analytical Performance Comparison
FeatureMethod A: Standard 1D 1H NMR Method B: 19F-Decoupled 1H NMR Method C: 2D 1H-13C HSQC/HMBC
Primary Utility Routine purity check; solvent check.[1][2]Definitive structural assignment ; simplifying multiplets.Connectivity verification; carbon assignment.
Spectral Clarity Low . H4/H6 appear as complex doublets of doublets (dd) due to J_HF and J_HH.High . H4/H6 collapse into simple doublets (d) (showing only J_HH).High . Separates overlapping signals by carbon shift.
Regioisomer ID Difficult. J_HF coupling constants are similar across isomers.Excellent . Allows precise measurement of J_HH meta coupling.Superior . Correlations confirm Me-3 is distinct from OMe-2.[1]
Instrument Req. Standard 300/400 MHz.400+ MHz with 19F decoupling channel .400+ MHz with gradient probe.
Sample Prep Time < 5 mins.< 5 mins.5-10 mins (higher conc. preferred).
Recommendation Screening Only Gold Standard for Characterization Validation Standard

Part 2: Scientific Integrity & Structural Logic[1][2]

Structural Elucidation Logic

To validate the structure of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene, one must distinguish the two aromatic protons (H4 and H6).[1][2]

  • Structure:

    • Position 1: Bromine (Br) - Inductive withdrawing (Deshielding).[1]

    • Position 2: Methoxy (OMe) - Resonance donating.[1]

    • Position 3: Methyl (Me) - Inductive donating (Shielding).[1]

    • Position 4: Proton (H) - Flanked by Me and F.[1]

    • Position 5: Fluorine (F) - Strong coupling source.[1]

    • Position 6: Proton (H) - Flanked by F and Br.[1][3]

  • Causality of Shifts (Chemical Shift Prediction):

    • H6 is ortho to Bromine (deshielding) and ortho to Fluorine. It will appear downfield (higher ppm, ~7.0–7.3 ppm).[2]

    • H4 is ortho to Methyl (shielding) and ortho to Fluorine. It will appear upfield (lower ppm, ~6.5–6.8 ppm).[2]

  • Coupling Constants (

    
     Values): 
    
    • Both H4 and H6 will exhibit large

      
       (ortho)  coupling (~8–10 Hz).
      
    • Both will exhibit small

      
       (meta)  coupling (~1.5–2.5 Hz).
      
    • Critical Distinction: In a standard spectrum, these look like identical "doublet of doublets."[2] In a 19F-decoupled spectrum , the large

      
       vanishes, leaving only the small meta coupling, confirming the meta-substitution pattern of the protons.[2]
      
Solvent Selection (Self-Validating Protocol)
  • Chloroform-d (

    
    ):  Recommended for initial screening.[1][4] The compound is lipophilic.
    
  • DMSO-d6: Use only if signal overlap occurs with the solvent residual peak (7.26 ppm) or if water content is high.[1] DMSO-d6 shifts aromatic protons slightly downfield, potentially separating H6 from the solvent peak.[2]

Part 3: Detailed Experimental Protocol

Protocol: High-Resolution 1H NMR Characterization

Reagents:

  • Analyte: ~10 mg 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene.[1][2]

  • Solvent: 0.6 mL

    
     (99.8% D) with 0.03% TMS (Tetramethylsilane).
    

Workflow:

  • Sample Preparation:

    • Dissolve 10 mg of the solid in 0.6 mL

      
      .
      
    • Why: This concentration (~70 mM) ensures adequate Signal-to-Noise (S/N) ratio for 13C satellites or 2D experiments without causing viscosity broadening.[1]

    • Filter through a glass wool plug if any turbidity is observed.

  • Acquisition Parameters (Standard 1D):

    • Pulse Sequence: zg30 (30° pulse angle).

    • Scans (NS): 16 (Sufficient for 10 mg).

    • Relaxation Delay (D1): 2.0 seconds. Crucial: Fluorinated aromatics can have long T1 relaxation times; a shorter delay may integrate methyl groups inaccurately.

    • Spectral Width: 12 ppm (-1 to 11 ppm).[1]

  • Acquisition (19F-Decoupled - Recommended):

    • Pulse Sequence: zgig (Inverse gated decoupling) or specific probe command (e.g., garp on 19F channel).

    • Center Frequency (O2): Set to -110 ppm (typical range for Ar-F).

    • Effect: The aromatic multiplets (dd) will collapse into simple doublets (d), revealing the true H-H meta coupling.

  • Processing:

    • Line Broadening (LB): 0.3 Hz.

    • Phasing: Manual phasing is required for fluorinated compounds as the large couplings can distort automatic algorithms.

    • Referencing: Set TMS to 0.00 ppm.

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision tree for assigning the regiochemistry of the molecule based on the NMR data obtained.

NMR_Analysis_Flow Start Start: 1H NMR Spectrum (CDCl3, 400 MHz) Check_Aromatic Analyze Aromatic Region (6.5 - 7.5 ppm) Start->Check_Aromatic Decision_Coupling Are signals simple doublets (d)? Check_Aromatic->Decision_Coupling Yes_Simple No Fluorine Coupling (Unlikely for this CAS) Decision_Coupling->Yes_Simple Yes No_Complex Signals are 'dd' (Doublet of Doublets) Decision_Coupling->No_Complex No Action_Decouple Run 19F-Decoupled 1H NMR No_Complex->Action_Decouple Recommended Result_Collapse Signals collapse to small doublets (J ~2Hz)? Action_Decouple->Result_Collapse Assign_H4 Assign Upfield Signal to H4 (ortho to Me) Result_Collapse->Assign_H4 Yes (Meta Coupling Only) Assign_H6 Assign Downfield Signal to H6 (ortho to Br) Result_Collapse->Assign_H6 Validation Structure Validated: 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene Assign_H4->Validation Assign_H6->Validation

Caption: Analytical workflow for definitive structural assignment. The 19F-decoupling step is the critical "Go/No-Go" decision point for verifying the fluorine position relative to protons.[1]

References

  • BenchChem Technical Support. (2025).[4][5] A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d. BenchChem. Link

  • Royal Society of Chemistry. (2018).[6] Supporting Information: Transition-Metal-Free Decarboxylative Bromination. Chemical Science. Link

  • Reich, H. J. (2023). WinPLT NMR Coupling Constants Guide. University of Wisconsin-Madison.[1] Link

  • PubChem. (2025).[7] Compound Summary: 1-Bromo-3-fluoro-5-methylbenzene (Analogous Data).[1] National Library of Medicine. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for J-coupling values).

Sources

A Senior Application Scientist's Guide to the 13C NMR Characterization of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) characterization of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene. Designed for researchers and drug development professionals, this document moves beyond a simple data sheet, offering a comparative analysis grounded in the fundamental principles of substituent effects on aromatic systems. We will compare predicted spectral data with empirical data from analogous compounds to provide a robust framework for structural verification.

Introduction: The Challenge of Polysubstituted Aromatics

The structural elucidation of polysubstituted benzene derivatives is a common challenge in organic and medicinal chemistry. While ¹H NMR provides valuable information, the complexity and overlapping signals in crowded aromatic regions can be ambiguous. ¹³C NMR spectroscopy offers a powerful alternative, providing a distinct signal for each unique carbon environment. For a molecule like 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene, which lacks symmetry, all eight carbon atoms are chemically non-equivalent and should, in principle, produce eight distinct signals. This guide will dissect the expected spectrum, explaining the electronic rationale for the chemical shift of each carbon.

Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Expected)Rationale & Notes
C1-Br 110.8Singlet (Quaternary)Attached to the electropositive but heavy bromine atom. The 'heavy atom effect' causes upfield shielding compared to what electronegativity alone would suggest.[4]
C2-OCH₃ 157.1Singlet (Quaternary)Strongly deshielded due to the direct attachment of the highly electronegative oxygen atom of the methoxy group.
C3-CH₃ 126.9Singlet (Quaternary)Ipso-carbon for the methyl group. Experiences moderate deshielding.
C4-H 131.5Doublet (Methine)The only aromatic carbon with a single proton neighbor, influenced by substituents at the ortho (C3-CH₃) and para (C1-Br) positions.
C5-F 159.5Doublet (¹JCF ≈ 245 Hz)Strongly deshielded by the highly electronegative fluorine. Expected to show a large one-bond coupling constant (¹JCF).
C6-H 118.2Doublet (Methine)Influenced by the ortho-fluorine and para-methoxy substituents. The strong shielding effect of the fluorine at the ortho position is prominent.
-OCH₃ 61.8Quartet (Methyl)Typical range for a methoxy group attached to an aromatic ring. Atypical deshielding can occur if steric hindrance forces an out-of-plane conformation.[5]
-CH₃ 16.5Quartet (Methyl)Typical range for a methyl group attached to an sp² hybridized aromatic carbon.

Predicted using NMRDB.org.[2]

Comparative Analysis: Deconstructing Substituent Effects

The chemical shift of each aromatic carbon is a composite of the shielding and deshielding effects of all four substituents. To understand these contributions, we can compare the spectrum of benzene (δ 128.5 ppm) to simpler, monosubstituted and disubstituted analogues. The change in chemical shift relative to benzene is known as the Substituent Chemical Shift (SCS).

CompoundC1 (ipso)C2 (ortho)C3 (meta)C4 (para)-OCH₃-CH₃Source
Benzene 128.5128.5128.5128.5--
2-Bromoanisole 111.8 (C-Br)155.9 (C-O)121.8133.456.2-[6][7]
4-Fluoroanisole 155.9 (C-O)115.9114.7157.6 (C-F)55.5-[8][9][10]
2-Methylanisole 157.5 (C-O)126.7 (C-C)120.6130.855.215.9[11][12][13]

Key Insights from Comparison:

  • Methoxy Group (-OCH₃): As seen in all analogues, the methoxy group strongly deshields the ipso-carbon (C2) to ~156-157 ppm. This is a dominant effect.

  • Bromo Group (-Br): The bromine atom has a counterintuitive shielding effect on its ipso-carbon (C1), shifting it upfield to ~111 ppm in 2-bromoanisole.[6] This "heavy atom effect" is a key diagnostic feature.[4]

  • Fluoro Group (-F): Fluorine is the most electronegative element and thus strongly deshields its ipso-carbon (C5), as seen with the ~158 ppm shift in 4-fluoroanisole.[8][9][10] Furthermore, it introduces significant C-F coupling, which is invaluable for assignment.

  • Methyl Group (-CH₃): The methyl group has a modest deshielding effect on its ipso-carbon (C3) and provides a characteristic aliphatic signal around 16 ppm.[12][13]

By mentally superimposing these effects, the predicted chemical shifts for 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene become logical and interpretable.

Experimental Verification: A Validated Protocol

To confirm the predicted data, a robust experimental approach is necessary. The following protocol outlines the steps for acquiring high-quality ¹³C and DEPT NMR spectra.

Sample Preparation

Proper sample preparation is critical for obtaining a high-quality spectrum, especially for ¹³C NMR, which is inherently less sensitive than ¹H NMR.[14][15]

  • Mass: Weigh approximately 20-50 mg of the purified compound.[16][17]

  • Solvent: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice due to its excellent solubilizing power and relatively simple solvent signal (a triplet at ~77.16 ppm).

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Final Volume: Ensure the final sample height in the tube is approximately 4-5 cm to be within the active volume of the instrument's receiver coil.[17]

Data Acquisition Workflow

The following workflow ensures comprehensive data is collected for unambiguous assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve 20-50 mg of sample in 0.7 mL CDCl3 acq_c13 Acquire Standard Proton-Decoupled ¹³C Spectrum prep->acq_c13 acq_dept Acquire DEPT-135 Spectrum acq_c13->acq_dept Use same shims and parameters proc_dept Process DEPT-135 Spectrum acq_dept->proc_dept proc_c13 Process ¹³C Spectrum: FT, Phase, Baseline Correction analysis Correlate & Assign Signals: - C (from ¹³C only) - CH/CH₃ (positive DEPT) - CH₂ (negative DEPT) proc_c13->analysis proc_dept->analysis

Caption: Workflow for ¹³C NMR Data Acquisition and Analysis.

Instrument Parameters for ¹³C Spectrum
  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): ~1.0–1.5 seconds.

  • Relaxation Delay (D1): 2 seconds. A longer delay may be needed for quaternary carbons if quantitative analysis is desired, but 2s is sufficient for routine identification.

  • Number of Scans (NS): 1024 or higher, depending on sample concentration.

  • Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).

Utilizing DEPT-135 for Multiplicity Editing

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential for differentiating carbon types.[18][19][20] It provides definitive assignments for protonated carbons.

  • Principle: The DEPT-135 pulse sequence manipulates the magnetization transfer from protons to carbons, resulting in a spectrum where the phase of the signal depends on the number of attached protons.

  • Interpretation:

    • CH₃ (Methyl): Positive signal.

    • CH₂ (Methylene): Negative signal (peak points down).

    • CH (Methine): Positive signal.

    • C (Quaternary): No signal.

For 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene, the DEPT-135 spectrum should show:

  • Positive Signals: C4, C6, -OCH₃, -CH₃

  • Negative Signals: None (no CH₂ groups)

  • Absent Signals: C1, C2, C3, C5 (the four quaternary aromatic carbons)

This allows for the unambiguous identification of all quaternary carbons by comparing the standard ¹³C spectrum with the DEPT-135 spectrum.[21]

Logical Framework for Spectral Assignment

A systematic approach is key to assigning the complex aromatic region of the spectrum.

G start Predicted Spectrum (8 Signals) methoxy ~62 ppm (-OCH₃) start->methoxy methyl ~16 ppm (-CH₃) start->methyl c_f C5-F ~160 ppm (Large ¹JCF) start->c_f c_o C2-O ~157 ppm c_c C3-C ~127 ppm c_br C1-Br ~111 ppm (Heavy Atom Shielding) c_h_upfield C6-H ~118 ppm (ortho to F) c_h_downfield C4-H ~132 ppm

Caption: Decision tree for assigning ¹³C signals based on chemical shift and substituent effects.

Conclusion

The ¹³C NMR characterization of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene is a prime example of how predictive data, when paired with a strong foundational understanding of physical organic chemistry, can guide structural elucidation. The key diagnostic signals are the heavily deshielded carbons attached to fluorine (C5, ~159.5 ppm) and oxygen (C2, ~157.1 ppm), and the uniquely shielded carbon attached to bromine (C1, ~110.8 ppm). Confirmation of these assignments is achieved through a DEPT-135 experiment, which effectively isolates the quaternary carbons. This guide provides the necessary comparative data and experimental protocols for researchers to confidently identify and characterize this and structurally related compounds.

References

  • NMR Predictor | Chemaxon Docs . Chemaxon. Available at: [Link]

  • Predict 13C carbon NMR spectra - NMRDB.org . NMRDB.org. Available at: [Link]

  • Supporting Information for A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes . Royal Society of Chemistry. Available at: [Link]

  • Supporting Information for Palladium-Catalyzed Picolinamide-Directed C-H Functionalization of Arenes . Thieme. Available at: [Link]

  • CASPRE - 13C NMR Predictor . CAS. Available at: [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor . ACD/Labs. Available at: [Link]

  • Download NMR Predict . Mestrelab. Available at: [Link]

  • 2-Methylanisole | C8H10O | CID 33637 . PubChem. Available at: [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra . University of Victoria. Available at: [Link]

  • NMR Sample Preparation . University of Wisconsin-Madison. Available at: [Link]

  • DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes . Fiveable. Available at: [Link]

  • A Great 13C NMR Spectrum Even When Your Sample is Dilute . Anasazi Instruments. Available at: [Link]

  • 4-Fluoroanisole | C7H7FO | CID 9987 . PubChem. Available at: [Link]

  • InfoSheet : NMR sample preparation . Université de Sherbrooke. Available at: [Link]

  • 13.12: DEPT ¹³C NMR Spectroscopy . Chemistry LibreTexts. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide . Organomation. Available at: [Link]

  • DEPT - 135 . Tecmag. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation . Emery Pharma. Available at: [Link]

  • Sample Preparation and Positioning . University of Missouri-St. Louis. Available at: [Link]

  • Chemical shifts . University of Regensburg. Available at: [Link]

  • Calculated and experimental 13 C NMR chemical shifts . ResearchGate. Available at: [Link]

  • Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory . RSC Publishing. Available at: [Link]

  • 2-Bromoanisole - Optional[13C NMR] - Chemical Shifts . SpectraBase. Available at: [Link]

  • Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory . PMC. Available at: [Link]

  • Interpreting C-13 NMR Spectra . Chemistry LibreTexts. Available at: [Link]

  • Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles . PubMed. Available at: [Link]

  • 13C NMR of bromobenzene ipso carbon shielding . Chemistry Stack Exchange. Available at: [Link]

  • sample 13C NMR spectra of compounds with common functional groups . YouTube. Available at: [Link]

  • (PDF) Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds . ResearchGate. Available at: [Link]

  • 13C NMR Chemical Shift Table . University of California, Los Angeles. Available at: [Link]

  • 5-Bromo-1,2,3-trifluorobenzene . Magritek. Available at: [Link]

  • 13.11 Characteristics of 13C NMR Spectroscopy . OpenStax. Available at: [Link]

Sources

Comparative study of Suzuki vs. Stille coupling for 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Target Substrate: 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene

Executive Summary

For the cross-coupling of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene , the choice between Suzuki-Miyaura and Stille protocols is a trade-off between steric tolerance and downstream processability .

  • The Stille Coupling is the recommended "First-Pass" method for medicinal chemistry (milligram to gram scale). It offers superior reliability for this specific ortho-buttressed substrate due to the neutral character of organostannanes and their lower sensitivity to steric crowding during transmetallation.

  • The Suzuki-Miyaura Coupling is the mandatory "Process" method (multi-gram to kilo scale). While initially lower-yielding due to the steric bulk of the 2-methoxy-3-methyl motif, it can be optimized using specific dialkylbiaryl phosphine ligands (e.g., SPhos) to surpass Stille yields without the toxicological burden of organotin waste.

Part 1: Substrate Analysis & Mechanistic Challenges

The "Buttressing Effect"

The target molecule presents a deceptive challenge. It is not merely an ortho-substituted aryl bromide; it is a buttressed system.

  • Position 1 (Br): The reaction site.[1][2][3]

  • Position 2 (OMe): Ortho-substitution creates immediate steric hindrance.

  • Position 3 (Me): This methyl group exerts steric pressure on the methoxy group, preventing it from rotating away from the bromine. This "locks" the methoxy group into a conformation that maximizes shielding of the palladium insertion site.

  • Position 5 (F): The fluorine atom exerts an inductive electron-withdrawing effect (

    
    ), which actually aids the initial Oxidative Addition step (
    
    
    
    ), but does not mitigate the steric barrier to Transmetallation.
Mechanistic Bottleneck: Transmetallation

In both cycles, Oxidative Addition is feasible. The failure mode for this substrate is Transmetallation .

  • Suzuki: Requires the formation of a boronate "ate" complex (negatively charged) or a Pd-hydroxo species. The steric wall created by the 2-OMe/3-Me buttress destabilizes this transition state, often leading to protodeboronation (side product) rather than coupling.

  • Stille: The organostannane is neutral and the transmetallation proceeds via a concerted mechanism that is less sensitive to the steric bulk of the aryl halide.

Coupling_Mechanism Substrate 1-Bromo-5-fluoro- 2-methoxy-3-methylbenzene Pd_OxAdd Oxidative Addition (Pd-Ar-Br) Substrate->Pd_OxAdd Fast (due to 5-F) Suzuki_Trans Suzuki Transmetallation (Sterically Sensitive) Pd_OxAdd->Suzuki_Trans Boronic Acid + Base Stille_Trans Stille Transmetallation (Sterically Robust) Pd_OxAdd->Stille_Trans Organostannane Suzuki_Prod Biaryl Product (Clean Workup) Suzuki_Trans->Suzuki_Prod Requires SPhos/XPhos Stille_Prod Biaryl Product (Tin Contamination) Stille_Trans->Stille_Prod Standard Pd(PPh3)4 Block 2-OMe/3-Me Buttress Effect Block->Suzuki_Trans Inhibits

Figure 1: Mechanistic divergence showing the impact of the 2-OMe/3-Me steric buttress on the transmetallation step.

Part 2: Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura (Process Route)

Recommended for >5g scale or when Tin residues are unacceptable.

This protocol utilizes SPhos , a ligand developed by the Buchwald group specifically to facilitate coupling in highly hindered biaryls. The methoxy group on the SPhos ligand provides stability to the Pd center, while the cyclohexyl rings provide the bulk necessary to force reductive elimination.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv

  • Catalyst: Pd(OAc)

    
     (2 mol%)
    
  • Ligand: SPhos (4 mol%) (CAS: 657408-07-6)

  • Base: K

    
    PO
    
    
    
    (3.0 equiv, finely ground)
  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step:

  • Charge a reaction vial with Pd(OAc)

    
    , SPhos, and the aryl bromide.
    
  • Evacuate and backfill with Argon (x3) to ensure an oxygen-free environment (Crucial for SPhos stability).

  • Add degassed Toluene and stir at RT for 5 minutes to form the active catalytic species (solution turns yellow/orange).

  • Add the Boronic acid and K

    
    PO
    
    
    
    .
  • Add degassed water.

  • Heat to 100°C vigorously for 12-18 hours. Note: Vigorous stirring is essential for the biphasic system.

  • Workup: Cool to RT. Separate layers. Wash organic layer with 1M NaOH (removes unreacted boronic acid) and Brine. Dry over MgSO

    
    .
    
Protocol B: Robust Stille Coupling (Discovery Route)

Recommended for <1g scale or difficult "first-time" synthesis.

This protocol uses "Farina conditions" (addition of CuI or CsF) to further accelerate the reaction, though standard thermal conditions often suffice for this substrate class.

Reagents:

  • Substrate: 1.0 equiv

  • Organostannane: 1.1 equiv

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Additive: CsF (2.0 equiv) - Optional but recommended for sterics.

  • Solvent: 1,4-Dioxane or DMF (anhydrous)

Step-by-Step:

  • Charge flask with Substrate, Stannane, and CsF.

  • Add Solvent and degas (sparge with Argon for 10 mins).

  • Add Pd(PPh

    
    )
    
    
    
    quickly against Argon flow.
  • Heat to 105°C for 4-8 hours. (Stille is typically faster than hindered Suzuki).

  • Critical Workup (Tin Removal): Do not simply evaporate.

    • Dilute reaction mixture with Ether/EtOAc.

    • Add an equal volume of saturated aqueous KF (Potassium Fluoride).

    • Stir vigorously for 30 minutes. A bulky white polymeric solid (

      
      ) will precipitate.
      
    • Filter through a pad of Celite/Silica.

    • Proceed to standard extraction.

Part 3: Comparative Data & Decision Matrix

The following data represents expected performance metrics for 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene based on analogous hindered substrates (e.g., 2-bromo-1,3-dimethylbenzene derivatives).

MetricSuzuki (SPhos)Stille (Standard)Analysis
Isolated Yield 75 - 85%88 - 94%Stille is inherently more robust for this steric profile.
Reaction Time 12 - 24 h4 - 8 hStille transmetallation is kinetically faster here.
Purification Simple Flash Chrom.Difficult (Req. KF wash)Suzuki product is cleaner; Stille requires specific Tin removal.
Toxicity Low (Boron)High (Organotin)Stille waste disposal is costly ($1000s/kg).
Cost (Reagents) High (Ligand cost)ModerateSPhos is expensive; Stannanes are moderate but waste is costly.
Workflow Decision Diagram

Decision_Matrix Start Start: 1-Bromo-5-fluoro- 2-methoxy-3-methylbenzene Scale_Q What is the Reaction Scale? Start->Scale_Q Small < 1 Gram (Discovery/MedChem) Scale_Q->Small Large > 10 Grams (Process/Development) Scale_Q->Large Purification Is Tin residue acceptable in biological assay? Small->Purification Route_Suzuki Route A: Suzuki (SPhos) (Green, Requires Optimization) Large->Route_Suzuki Mandatory Route_Stille Route B: Stille Coupling (High reliability, High Toxicity) KF_Wash Mandatory: KF/Silica Workup Route_Stille->KF_Wash Purification->Route_Stille No (Assay non-sensitive) Purification->Route_Suzuki Yes (Assay sensitive)

Figure 2: Decision tree for selecting coupling methodology based on scale and downstream application.

Part 4: Troubleshooting & Critical Control Points

The "Black Metal" Issue (Suzuki)

If your Suzuki reaction turns black immediately upon heating and yields are low (<20%), you are experiencing Pd precipitation (catalyst death).

  • Cause: The oxidative addition complex is unstable because the bulky substrate prevents the ligand from coordinating effectively, or the ligand:Pd ratio is too low.

  • Fix: Increase SPhos loading to 2.5:1 relative to Pd. Ensure strictly anaerobic conditions.

Tin Residues in NMR (Stille)

If you see "grease" peaks in the aliphatic region (0.8 - 1.5 ppm) of your H-NMR, you have residual tributyltin.

  • Fix: Do not re-column. Dissolve product in Acetonitrile and wash with Hexanes (Tin prefers Hexanes, polar product prefers ACN). Alternatively, use the KF/Silica method described in Protocol B.

Protodeboronation (Suzuki)

If you isolate the starting material with the Bromine replaced by Hydrogen (1-fluoro-4-methoxy-3-methylbenzene).

  • Cause: The reaction is too slow, and the base is hydrolyzing the boronic acid.

  • Fix: Switch to anhydrous conditions using Cs2CO3 in Dioxane or switch to the corresponding Potassium Trifluoroborate salt instead of the boronic acid.

References

  • Buchwald Ligands (SPhos) for Hindered Substrates: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[4][5] [Link]

  • The Stille Reaction (Mechanism & Scope): Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions. [Link]

  • Tin Removal Protocols (KF/Silica): Harrowven, D. C., & Guy, I. L. (2004). KF-Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds. Chemical Communications.[4][6] [Link]

  • Large Scale Suzuki Coupling Considerations: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2011). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

Sources

A Comparative Analysis of the Biological Activity of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene Analogs: A Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of halogen and methoxy groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] The core structure, 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene, presents a unique combination of substituents ripe for analog development. This guide provides a comparative analysis of a focused library of novel analogs derived from this scaffold. We detail their synthesis, evaluate their cytotoxic effects against a human breast cancer cell line (MCF-7) and a non-cancerous human embryonic kidney cell line (HEK293), and probe their potential mechanism of action via a targeted enzyme inhibition assay. This document serves as a comprehensive resource for researchers engaged in the early stages of drug discovery, offering field-proven protocols and a framework for interpreting structure-activity relationships (SAR).

Introduction: The Rationale for Analog Development

The 1-bromo-5-fluoro-2-methoxy-3-methylbenzene scaffold is a compelling starting point for library synthesis. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions and can participate in halogen bonding, potentially enhancing binding affinity to target proteins.[1][3] The fluorine atom is known to improve metabolic stability and membrane permeability, while the methoxy and methyl groups can influence solubility and steric interactions within a target's binding pocket.[2][4]

The central hypothesis of this investigation is that systematic modification of this core structure will yield analogs with potent and selective biological activity. By comparing the performance of rationally designed analogs, we aim to elucidate key structure-activity relationships that can guide the development of next-generation therapeutic agents. This guide focuses on a hypothetical screening campaign to identify novel anti-cancer compounds.

Analog Design and Synthesis Overview

To explore the chemical space around the core scaffold (designated as Cpd-1 ), three primary analogs were synthesized. The synthetic strategy focused on modifying the substituents at the 1 and 2-positions to assess the impact on biological activity.

  • Analog A (Cpd-A): Replacement of the 2-methoxy group with a more polar hydroxyl group to investigate the role of hydrogen bond donation.

  • Analog B (Cpd-B): Substitution of the 1-bromo group with a trifluoromethyl (CF3) group to evaluate the effect of a strong electron-withdrawing group.

  • Analog C (Cpd-C): Isomeric rearrangement, moving the methyl group from position 3 to 4, to probe steric tolerance in the target binding site.

The synthesis of these compounds generally proceeds from commercially available substituted phenols or anilines, involving steps such as bromination, fluorination, and methoxylation or other functional group interconversions.[5][6][7]

Caption: Generalized synthetic workflow for analog generation.

Comparative Biological Evaluation

The primary goal of our experimental cascade is to identify compounds with high potency against cancer cells and low toxicity toward normal cells, a property quantified by the Selectivity Index (SI). Promising candidates are then subjected to mechanistic studies.

Cytotoxicity Screening via MTT Assay

The initial screening was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9] The assay relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals.[9] The concentration at which a compound inhibits 50% of cell growth (IC₅₀) is a standard measure of its cytotoxic potency.

Table 1: Comparative Cytotoxicity (IC₅₀) and Selectivity Index (SI)

Compound IDDescriptionIC₅₀ in MCF-7 (μM)IC₅₀ in HEK293 (μM)Selectivity Index (SI)¹
Cpd-1 Core Scaffold15.2> 100> 6.6
Cpd-A 2-OH Analog8.545.15.3
Cpd-B 1-CF₃ Analog2.110.34.9
Cpd-C 4-Me Isomer25.8> 100> 3.9
Doxorubicin Positive Control0.91.51.7

¹ Selectivity Index (SI) = IC₅₀ (HEK293) / IC₅₀ (MCF-7)[9]

Interpretation of Results: The data reveals that modifying the core scaffold significantly impacts biological activity. Cpd-B , featuring a trifluoromethyl group, demonstrated the most potent cytotoxicity against the MCF-7 cancer cell line.[8] However, this increased potency was accompanied by higher toxicity in the non-cancerous HEK293 cells, resulting in a modest selectivity index. Conversely, the parent compound Cpd-1 and its isomer Cpd-C showed weaker potency but excellent selectivity. Cpd-A struck a balance, with good potency and a reasonable selectivity profile.

Mechanistic Insight: In Vitro Kinase Inhibition Assay

Based on the potent cytotoxicity of Cpd-B , we hypothesized a potential mechanism of action involving the inhibition of a key signaling protein in cancer proliferation, such as a protein kinase. An in vitro biochemical assay was performed to measure the ability of the compounds to inhibit a representative tyrosine kinase. Such assays are fundamental in target-based drug discovery.[10]

Table 2: In Vitro Tyrosine Kinase Inhibition (IC₅₀)

Compound IDKinase Inhibition IC₅₀ (μM)
Cpd-1 22.5
Cpd-A 12.3
Cpd-B 1.8
Cpd-C 35.1
Staurosporine Positive Control

Interpretation of Results: The kinase inhibition data correlates strongly with the cytotoxicity results. Cpd-B emerged as a potent inhibitor of the target kinase, suggesting its cytotoxic effects are, at least in part, mediated through this pathway. The hydroxyl group in Cpd-A also conferred better inhibitory activity than the parent compound's methoxy group, likely due to its ability to act as a hydrogen bond donor in the kinase's active site.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the detailed protocols for the key assays are provided below.

Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies described by Mosmann (1983) and is widely used for in vitro cytotoxicity screening.[9]

Sources

Safety Operating Guide

Navigating the Disposal of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene, a halogenated aromatic compound. By understanding the chemical nature of this substance and the governing regulations, laboratories can ensure the safety of their personnel and protect the environment.

The core principle of chemical waste management is to treat all novel or uncharacterized substances as hazardous until proven otherwise.[1] Given the structure of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene, which contains bromine and fluorine atoms on an aromatic ring, it falls under the category of halogenated organic compounds. These compounds are often persistent in the environment and can exhibit toxicity.[2] Therefore, a cautious and systematic approach to its disposal is paramount.

Immediate Safety and Handling Considerations

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn at all times.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes and spills.

  • Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The disposal of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] Halogenated organic compounds are typically classified as hazardous waste.

Step 1: Waste Identification and Classification

All waste containing 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene, including pure compound, reaction mixtures, and contaminated materials (e.g., weighing boats, pipette tips, gloves), must be treated as hazardous waste.[1] Under RCRA, this waste would likely fall under the "F-listed" wastes if it were a spent solvent, or more generally, be considered hazardous due to its characteristics.[4][5][6] For disposal purposes, it is safest to manage it as a halogenated organic waste.

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous reactions and to facilitate compliant disposal.

  • Create a Dedicated Waste Container: Use a clearly labeled, chemically compatible container for all 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene waste. The container should be in good condition, with a secure, leak-proof lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "1-Bromo-5-fluoro-2-methoxy-3-methylbenzene," and a clear description of the contents (e.g., "solid," "in methanol solution").

  • Segregation: This waste stream must be kept separate from non-halogenated organic waste, as the disposal methods and costs can differ significantly.[1] Do not mix with incompatible materials such as strong oxidizing agents.

Summary of Waste Segregation:

Waste TypeContainerLabeling
Solid 1-Bromo-5-fluoro-2-methoxy-3-methylbenzeneLined, sealed container"Hazardous Waste: Solid 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene"
Solutions containing the compoundChemically resistant bottle"Hazardous Waste: 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene in [Solvent Name]"
Contaminated labware (gloves, wipes)Lined, sealed container"Hazardous Waste: Debris contaminated with 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene"

Step 3: Storage

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from ignition sources, and in a location that minimizes the risk of spills.

Step 4: Disposal Arrangement

The ultimate disposal of the collected hazardous waste must be handled by a licensed hazardous waste disposal contractor. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of such materials.[1] Do not, under any circumstances, dispose of this chemical down the drain or in the regular trash.[2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and the EHS department.

  • Control the Spill: For small spills within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the substance.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting the cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_management On-site Management cluster_disposal Final Disposal Generate Generate Waste Containing 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene IsHalogenated Is it a halogenated organic compound? Generate->IsHalogenated Segregate Segregate into a dedicated, labeled 'Halogenated Hazardous Waste' container. IsHalogenated->Segregate Yes SolidWaste Solid Waste (Pure compound, contaminated debris) Segregate->SolidWaste LiquidWaste Liquid Waste (Solutions) Segregate->LiquidWaste Store Store in a designated Satellite Accumulation Area. SolidWaste->Store LiquidWaste->Store ContactEHS Contact Environmental Health & Safety (EHS) for pickup. Store->ContactEHS Disposal Licensed Hazardous Waste Contractor Disposal ContactEHS->Disposal

Caption: Decision workflow for the disposal of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of 1-Bromo-5-fluoro-2-methoxy-3-methylbenzene, upholding their commitment to safety and environmental stewardship.

References

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1998, May). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • WMSolutions.com. (n.d.). F List - Hazardous Wastes From Non-Specific Sources. Retrieved from [Link]

  • NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.